Boc-Asn(Trt)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOCFDOBSXROC-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464258 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-68-2 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Asn(Trt)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-tert-butoxycarbonyl-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS).
Core Chemical Properties and Structure
This compound is a protected amino acid derivative used to incorporate asparagine into peptide chains. The Nα-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain amide is protected by a bulky trityl (Trt) group. This dual protection strategy is essential for preventing undesirable side reactions and enhancing solubility during peptide synthesis.
The chemical structure of this compound is characterized by the L-asparagine backbone with the Boc protecting group on the alpha-amino group and the trityl protecting group on the side-chain amide nitrogen.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | N-α-t.-Boc-β-trityl-L-asparagine, Nα-(tert-Butoxycarbonyl)-Nγ-trityl-L-asparagine | [1][2] |
| CAS Number | 132388-68-2 | [1][2] |
| Molecular Formula | C₂₈H₃₀N₂O₅ | [1][2] |
| Molecular Weight | 474.55 g/mol | [1][2] |
| Appearance | White to off-white or slight yellow to beige powder | [3] |
| Optical Rotation | [α]25/D: -16.5° to -21.5° (c=1 in methanol) | [3] |
| Assay Purity | ≥98% (by TLC) | [1][3] |
Table 2: Solubility and Stability of this compound
| Property | Details | Reference(s) |
| Solubility | Qualitative: Good solubility in most organic solvents, including DMF. Quantitative: 1 mmole is clearly soluble in 2 ml of DMF. | [3] |
| Stability & Storage | Store at 15-25°C in a dry place. It is a combustible solid. | [1][2] |
Role in Peptide Synthesis
The incorporation of asparagine in peptide synthesis can be challenging due to potential side reactions such as dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates. The trityl protecting group on the side-chain of this compound effectively prevents these side reactions.[4] Furthermore, the bulky and hydrophobic nature of the trityl group significantly enhances the solubility of the asparagine derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF).[3]
Boc-SPPS Workflow
This compound is primarily utilized in Boc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Experimental Protocols
Incorporation of this compound in Boc-SPPS
This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling agent (e.g., HBTU, DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 15-30 minutes.
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual acid and byproducts.
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% DIEA in DCM.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading) and a suitable activating agent in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional): The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.[5]
Deprotection of the Trityl Group
The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).
Materials:
-
Peptide-resin with Trt-protected asparagine
-
Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v)[6]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Note: If the Asn(Trt) residue is at the N-terminus, a longer cleavage time may be required for complete deprotection.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate to cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether to remove scavengers and cleavage byproducts.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound and for analyzing the final cleaved peptide. Due to the hydrophobicity of the Boc and Trt groups, C18 columns are commonly used.
A general protocol for the analysis of Boc-protected amino acids involves a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%). Detection is typically performed using a UV detector at 210-220 nm.
Safety Information
This compound is a combustible solid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
A Comprehensive Technical Guide to Boc-Asn(Trt)-OH (CAS Number: 132388-68-2) for Researchers and Drug Development Professionals
Introduction: N-α-tert-Butoxycarbonyl-N-γ-trityl-L-asparagine, commonly referred to as Boc-Asn(Trt)-OH, is a critical building block in the field of peptide chemistry. With the CAS number 132388-68-2, this protected amino acid derivative is instrumental in the synthesis of complex peptides and proteins, playing a vital role in drug discovery and development. This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical and Technical Data
This compound is a white to off-white powder with a molecular formula of C₂₈H₃₀N₂O₅ and a molecular weight of 474.55 g/mol .[1][2][3] Its key function in peptide synthesis is to provide temporary protection to the α-amino group with the Boc group and the side-chain amide of asparagine with the bulky trityl (Trt) group.[1][4] This dual protection strategy is fundamental to the Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.
| Property | Value | Reference(s) |
| CAS Number | 132388-68-2 | [1][2][3] |
| Molecular Formula | C₂₈H₃₀N₂O₅ | [1][2][3] |
| Molecular Weight | 474.55 g/mol | [1][2][3] |
| Appearance | White to slight yellow to beige powder | [1] |
| Melting Point | 203 °C | [2] |
| Purity | ≥98% (TLC) | [1] |
| Optical Rotation | α 25/D (c=1 in methanol): -21.5 to -16.5 ° | [1] |
| Storage Temperature | 2°C - 8°C or 15-25°C (store in a well-closed container) | [1][2] |
| Solubility | Soluble in DMF | [1] |
Core Applications in Peptide Synthesis
The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of asparagine residues into a growing peptide chain is notoriously challenging due to potential side reactions. The bulky trityl (Trt) protecting group on the side-chain amide of asparagine in this compound effectively prevents these undesirable reactions, primarily:
-
Dehydration: During the activation of the carboxylic acid for coupling, the unprotected side-chain amide of asparagine can dehydrate to form a nitrile byproduct. The Trt group sterically hinders this reaction, ensuring the integrity of the asparagine residue.[4]
-
Aspartimide Formation: This side reaction involves the cyclization of the peptide backbone at the asparagine residue, leading to the formation of a succinimide (B58015) derivative. This can result in the epimerization of the amino acid and the formation of β-aspartyl peptides. The Trt group helps to minimize this side reaction.
The use of this compound leads to higher yields and lower byproduct formation, ultimately resulting in a purer final peptide product.[1]
Experimental Protocols
A generalized experimental workflow for the incorporation of this compound in Boc-based SPPS is outlined below. This protocol serves as a foundational guide and may require optimization based on the specific peptide sequence and scale of the synthesis.
Boc-SPPS Cycle for Asparagine Incorporation
Caption: General workflow for incorporating this compound in a Boc-SPPS cycle.
1. Resin Preparation and Swelling:
-
The solid support (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[5]
2. Boc Deprotection:
-
The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[5]
3. Neutralization:
-
The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[6] This is followed by thorough washing with DCM and DMF.
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation.
-
The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
5. Washing:
-
After the coupling is complete, the resin is extensively washed with DMF, DCM, and isopropanol (B130326) (IPA) to remove excess reagents and byproducts.[5]
6. Repetition:
-
The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group) are removed simultaneously. In Boc-SPPS, this is typically achieved using strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] Scavengers such as anisole (B1667542) or thioanisole (B89551) are added to prevent side reactions caused by reactive cationic species generated during cleavage.
Role in the Synthesis of Bioactive Peptides and Signaling Pathways
While specific examples of marketed drugs synthesized using this compound are not always explicitly detailed in publicly available literature, its application is crucial in the synthesis of various classes of bioactive peptides investigated in research and drug development.
Conotoxins
Conotoxins are a large family of neurotoxic peptides isolated from the venom of marine cone snails.[8] These peptides are rich in disulfide bonds and are highly potent and selective for various ion channels and receptors, making them valuable tools for neuroscience research and potential therapeutic agents for conditions like chronic pain.[8][9] The synthesis of conotoxins with multiple disulfide bonds often requires a regioselective strategy, where different protecting groups are used for pairs of cysteine residues.[8] While the literature often highlights the use of Trt protection for cysteine, the incorporation of asparagine residues in these complex peptides would necessitate a robust protecting group strategy, for which this compound is well-suited.
Neuropeptide Y (NPY) Analogs
Neuropeptide Y is a 36-amino acid peptide that plays a significant role in various physiological processes, including appetite regulation, anxiety, and circadian rhythms.[10] The synthesis of NPY and its analogs for research into obesity and other metabolic disorders is an active area of investigation.[11][12] While one study on a biotinylated NPY analog replaced asparagine with lysine, the standard synthesis of native NPY and many of its analogs containing asparagine would benefit from the use of this compound to ensure the integrity of the peptide during synthesis.[10]
HIV Protease Inhibitors
The development of inhibitors for the HIV protease is a cornerstone of antiretroviral therapy.[13] Many of these inhibitors are peptidomimetic, designed to mimic the natural substrate of the protease. The synthesis of these complex molecules often involves peptide coupling steps. In cases where asparagine is part of the inhibitor's structure or a precursor, this compound would be a critical reagent to prevent side reactions and ensure high purity. For example, the design of some inhibitors involves modifications of the asparagine moiety to improve binding affinity and bioavailability.
Asparagine and the mTORC1 Signaling Pathway
Beyond its role as a building block in proteins, the amino acid asparagine itself has been identified as a key signaling molecule, particularly in the context of cellular metabolism and growth. Recent research has shown that asparagine availability can reinforce the signaling of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[14] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. N-a-t-Boc-N-g-trityl-L-asparagine | 132388-68-2 | FB39381 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the Development of Conotoxins as New Therapeutic Leads [mdpi.com]
- 10. Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of Boc-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Nα-(tert-butoxycarbonyl)-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and the bulky, acid-sensitive trityl (Trt) group for the side-chain amide of asparagine is paramount for the successful synthesis of complex peptides. This dual protection scheme enhances solubility and effectively prevents common side reactions such as dehydration of the amide to a nitrile and aspartimide formation during peptide coupling steps.[1]
Physicochemical and Characterization Data
A summary of the key physicochemical properties and analytical data for the starting materials and the final product is presented below for easy reference and comparison.
| Property | L-Asparagine | Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | Trityl Chloride (Trt-Cl) | Boc-Asn-OH | This compound |
| Molecular Formula | C₄H₈N₂O₃ | C₁₀H₁₈O₅ | C₁₉H₁₅Cl | C₉H₁₆N₂O₅ | C₂₈H₃₀N₂O₅ |
| Molecular Weight | 132.12 g/mol | 218.25 g/mol | 278.77 g/mol | 232.23 g/mol | 474.55 g/mol |
| Appearance | White crystalline powder | Colorless to white crystalline solid or liquid | White to yellowish crystalline solid | White solid | White to off-white powder[2] |
| Melting Point | 234-235 °C (decomposes) | 22-24 °C | 111-114 °C | 175 °C (decomposes) | 180-200 °C[2] |
| Optical Rotation | - | - | - | [α]20/D −7.8±0.5°, c=2% in DMF | [α]25/D -21.5 to -16.5°, c=1 in Methanol (B129727) |
| CAS Number | 70-47-3 | 24424-99-5 | 76-83-5 | 7536-55-2 | 132388-68-2 |
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz) - Estimated: δ 12.5 (br s, 1H, COOH), 7.1-7.4 (m, 15H, Ar-H of Trt), 6.8-7.0 (br s, 1H, NH-Trt), 6.7-6.9 (d, 1H, NH-Boc), 4.2-4.4 (m, 1H, α-CH), 2.5-2.7 (m, 2H, β-CH₂), 1.38 (s, 9H, C(CH₃)₃).
-
¹³C NMR (DMSO-d₆, 100 MHz) - Estimated: δ 172-174 (COOH), 170-172 (C=O, side chain), 155-157 (C=O, Boc), 144-146 (Ar-C, Trt), 126-129 (Ar-CH, Trt), 78-80 (C(CH₃)₃), 70-72 (C-Ar₃, Trt), 50-52 (α-CH), 36-38 (β-CH₂), 28.1 (C(CH₃)₃).
-
IR (KBr, cm⁻¹): The spectrum is expected to show characteristic absorptions for O-H (broad, ~3300-2500), N-H (~3300), C=O (~1720 and ~1680), and aromatic C-H (~3100-3000) and C=C (~1600, ~1490, ~1450) stretches.
-
Mass Spectrometry (ESI+): Calculated for C₂₈H₃₀N₂O₅, m/z 474.22. Found: [M+H]⁺ at 475.22.
Synthesis and Purification Workflow
The synthesis of this compound is a two-step process. First, the α-amino group of L-asparagine is protected with a Boc group. The resulting Boc-Asn-OH is then tritylated on the side-chain amide to yield the final product.
Experimental Protocols
Step 1: Synthesis of Nα-(tert-butoxycarbonyl)-L-asparagine (Boc-Asn-OH)
This protocol is adapted from a standard procedure for the Boc protection of amino acids.
Materials:
-
L-Asparagine (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)
-
Sodium carbonate (Na₂CO₃) (1.0 eq.)
-
Deionized water
-
37% Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve L-asparagine (15 g, 0.113 mol) and sodium carbonate (12 g, 0.113 mol) in a solvent mixture of water (225 mL) and 1,4-dioxane (225 mL) at room temperature.
-
To this solution, slowly add di-tert-butyl dicarbonate (30 g, 0.137 mol).
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction (monitored by TLC), remove the 1,4-dioxane by distillation under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and adjust the pH to 2 with 37% hydrochloric acid, at which point a white solid will precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield Boc-Asn-OH.[3]
-
Expected Yield: Approximately 91%.[3]
Step 2: Synthesis of Nα-(tert-butoxycarbonyl)-Nγ-trityl-L-asparagine (this compound)
Materials:
-
Boc-Asn-OH (1.0 eq.)
-
Trityl chloride (Trt-Cl) (1.1-1.5 eq.)
-
Anhydrous pyridine or triethylamine (B128534) (Et₃N) (2.0-3.0 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.1 eq.)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl) or saturated aqueous potassium hydrogen sulfate (B86663) (KHSO₄)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Asn-OH in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure complete dissolution.
-
Add triethylamine or pyridine to the solution, followed by a catalytic amount of DMAP.
-
In a separate flask, dissolve trityl chloride in anhydrous DCM.
-
Slowly add the trityl chloride solution to the Boc-Asn-OH solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC (a typical eluent system is chloroform:methanol:acetic acid, 90:8:2).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a cold, dilute aqueous acid solution (e.g., 1 M HCl or saturated KHSO₄) to remove the base, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound, which may be a white solid or a viscous oil.
Purification Protocols
The crude product can be purified by recrystallization/washing or by column chromatography, depending on its initial purity and physical state.
Protocol 1: Purification by Washing/Recrystallization
This method is suitable if the crude product is a solid and of relatively high purity.[5]
Solvent System: Toluene (B28343) is an effective solvent for purifying tritylated amino acids. Alternatively, a mixture of an ester (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane (B92381) or heptane) can be used for recrystallization.
Procedure:
-
Transfer the crude this compound to a flask and add toluene (approximately 6 mL per gram of crude product).
-
Heat the suspension to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature (around 30 °C) and continue stirring for an additional 2 hours to induce precipitation/crystallization.
-
Filter the solid product and wash it with a small amount of cold toluene.
-
Dry the purified product under vacuum at 50 °C to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is recommended if the crude product is an oil or contains significant impurities.[4]
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform, starting with a low polarity (e.g., 0-2% methanol) and gradually increasing to elute the product (e.g., up to 5-10% methanol).
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Application in Peptide Synthesis
This compound is a key reagent in Boc-based solid-phase peptide synthesis. Its use is critical for preventing side reactions and improving the quality of the final peptide product.
The bulky trityl group shields the side-chain amide, preventing its dehydration to a nitrile during the activation of the carboxyl group, a common issue with reagents like carbodiimides. It also helps to suppress the formation of aspartimide intermediates, which can lead to hard-to-separate impurities. The enhanced solubility of the tritylated derivative in common organic solvents further facilitates efficient coupling reactions.[6] The trityl group is typically removed during the final cleavage and deprotection of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
References
A Technical Guide to Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Nα-Boc-Nγ-trityl-L-asparagine, a critical reagent in solid-phase peptide synthesis (SPPS). It details its physicochemical properties, outlines a comprehensive experimental protocol for its use, and illustrates its role in the peptide synthesis workflow.
Physicochemical Properties
Boc-Asn(Trt)-OH is a derivative of the amino acid asparagine, modified with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a trityl (Trt) group on the side-chain amide. These protecting groups are essential for preventing undesirable side reactions during peptide synthesis.[1][2] The bulky trityl group is particularly effective at preventing the dehydration of the asparagine side-chain amide to a nitrile and minimizing the formation of aspartimide intermediates, which are common challenges during the incorporation of asparagine residues.[1]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₈H₃₀N₂O₅ | [3] |
| Molecular Weight | 474.55 g/mol | [4] |
| Appearance | Powder | [4] |
| Purity (TLC) | ≥98% | [4] |
| Primary Application | Boc Solid-Phase Peptide Synthesis |
Experimental Protocol: Incorporation of this compound in Boc-SPPS
This protocol details the manual procedure for the incorporation of a this compound residue onto a growing peptide chain attached to a solid support (e.g., Merrifield resin) using the Boc solid-phase peptide synthesis (SPPS) strategy.
Materials and Reagents:
-
Peptide synthesis vessel
-
Shaker
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP)
-
Kaiser test kit
Procedure:
-
Resin Swelling: If starting with a dry resin, swell it in an appropriate solvent like DCM or DMF for at least 30 minutes to ensure optimal reaction conditions.
-
Boc Group Deprotection:
-
Treat the N-terminally Boc-protected peptide-resin with a solution of 25-50% TFA in DCM.[5]
-
Agitate the mixture for approximately 30 minutes to ensure complete removal of the Boc protecting group.
-
Filter the resin and wash it thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group byproducts. This leaves the N-terminal amine as a TFA salt.[5]
-
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of this compound and a suitable activating agent (e.g., 1 equivalent of DCC/HOBt or BOP reagent) in DMF.[1]
-
Allow the activation to proceed for 10-15 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours, or until the coupling reaction is complete.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[1]
-
A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, filter the resin and wash it extensively with DMF and DCM to remove any unreacted reagents and byproducts.[1] The peptide-resin is now ready for the next cycle of deprotection and coupling.
-
-
Final Cleavage: After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group) are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[5][6]
Visualization of the Boc-SPPS Workflow
The following diagram illustrates the key stages involved in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid residue like this compound.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
References
The Role of the Trityl (Trt) Protecting Group in Asparagine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into synthetic peptides is a critical, yet challenging, aspect of solid-phase peptide synthesis (SPPS). The inherent chemical properties of asparagine's side-chain amide present significant obstacles, including poor solubility of the Fmoc-Asn-OH derivative and the propensity for side reactions that can compromise the purity, yield, and biological activity of the final peptide.[1][2] The trityl (Trt) protecting group has emerged as a cornerstone strategy to mitigate these issues, ensuring the fidelity of peptide synthesis.[3] This technical guide provides an in-depth analysis of the role of the Trt group in asparagine protection, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
The Core Challenges of Asparagine Incorporation
Two primary challenges arise when incorporating asparagine into a peptide sequence during Fmoc-based SPPS:
-
Poor Solubility: The unprotected Fmoc-Asn-OH amino acid derivative exhibits very low solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency.[1][4]
-
Side Reactions: The side-chain amide is susceptible to two major undesirable reactions:
-
Nitrile Formation: Dehydration of the amide to a nitrile can occur during the carboxyl group activation step, particularly with carbodiimide-based reagents.[4][5]
-
Aspartimide Formation: Under basic conditions, such as the piperidine (B6355638) treatment used for Fmoc group removal, the peptide backbone nitrogen can attack the side-chain amide, leading to a cyclic succinimide (B58015) intermediate known as an aspartimide.[1][6] This intermediate can then lead to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.[1]
-
The Trt group, a bulky and acid-labile protecting group, is widely employed to shield the asparagine side-chain amide, thereby overcoming these obstacles.[3][4]
The Function of the Trt Protecting Group
The trityl group offers a multifaceted solution to the challenges of asparagine incorporation:
-
Prevention of Side Reactions: By physically blocking the side-chain amide, the Trt group effectively prevents its dehydration to a nitrile during the activation phase of coupling.[7][8] While it also reduces the incidence of aspartimide formation, it may be less effective in highly susceptible sequences compared to other strategies.[1][6]
-
Enhanced Solubility: The presence of the bulky, hydrophobic Trt group significantly improves the solubility of the Fmoc-Asn(Trt)-OH derivative in standard organic solvents like DMF, facilitating more efficient and reliable coupling reactions.[1][4]
Quantitative Data and Comparative Analysis
The choice of protecting group is critical and often sequence-dependent. The Trt group is the most common choice for asparagine, but alternatives exist. Below is a summary of the characteristics of common asparagine side-chain protecting groups.
Table 1: Comparison of Asparagine Side-Chain Protecting Groups [1]
| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |
| Trityl (Trt) | Robust, widely used; Significantly improves solubility; Effectively prevents nitrile formation.[1][4] | Cleavage can be slow, especially for N-terminal Asn(Trt), requiring extended times.[1][9] | Standard TFA cocktails (e.g., 95% TFA) for 1-3 hours.[1] |
| 4-Methoxytrityl (Mmt) | More acid-labile than Trt, allowing for milder and faster cleavage.[1] | Increased acid lability may lead to premature deprotection during long syntheses.[1] | 1% TFA in DCM for selective deprotection; standard TFA cocktails for final deprotection.[1] |
| Xanthenyl (Xan) | Can yield purer peptides in some challenging sequences compared to Trt.[1] | May be less effective at preventing aspartimide formation in certain sequences.[1] | Standard TFA cleavage cocktails.[1] |
While comprehensive head-to-head quantitative data is scarce, available information indicates that using Fmoc-Asn(Trt)-OH leads to significantly purer crude peptides (>97.0% by HPLC) compared to using unprotected asparagine.[1]
Experimental Protocols
Successful incorporation and deprotection of Asn(Trt) requires careful adherence to optimized protocols.
This protocol is for the incorporation of a Trt-protected asparagine residue into a peptide sequence during Fmoc-SPPS.[1]
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A two-step treatment is common: the first for 2-5 minutes, followed by a second for 15-20 minutes.[1][10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asn(Trt)-OH and a coupling reagent (e.g., HBTU) in DMF. Add 6-8 equivalents of a base such as diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring and Washing: Monitor the reaction using a qualitative method like the Kaiser test.[1] Once complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).[1]
This protocol is for the final step, where the peptide is cleaved from the resin and the Trt group is removed simultaneously.[9][10]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[10] Another common option is Reagent B: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[9] Scavengers like TIS are critical for trapping the reactive trityl cations released during deprotection.[9]
-
Deprotection and Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[10]
-
Peptide Precipitation: Filter the resin and add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1][9]
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1][9]
-
Analysis: Analyze the crude product by HPLC and mass spectrometry to confirm complete deprotection and assess purity.[9]
Deprotection of an N-terminal Asn(Trt) residue is often sluggish.[9][11] This is because the proximity of the protonated N-terminal amino group electrostatically hinders the acid-catalyzed cleavage of the Trt group.[9]
-
Follow Protocol 2, Steps 1-2.
-
Extended Cleavage: Extend the cleavage time in Step 3 to at least 4-6 hours.[9][10] It is recommended to monitor the reaction's progress by analyzing small aliquots at different time points (e.g., 2, 4, and 6 hours) via HPLC.[9]
-
Proceed with Protocol 2, Steps 4-6.
-
Troubleshooting: If deprotection remains incomplete, the cleavage step should be repeated with a fresh cocktail.[9]
Conclusion
The trityl protecting group is an indispensable tool in modern Fmoc-SPPS, particularly for the successful incorporation of asparagine. Its ability to enhance solubility and prevent deleterious side reactions, such as nitrile formation, leads to the synthesis of purer peptides with higher yields.[8][12] While challenges such as the slow deprotection of N-terminal Asn(Trt) residues exist, these can be effectively managed with modified protocols. A thorough understanding of the chemistry and careful application of the methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to navigate the complexities of asparagine chemistry and achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Solubility of Boc-Asn(Trt)-OH in DMF and DCM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) in two common solvents used in solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility of this critical building block is essential for optimizing peptide coupling reactions and ensuring the synthesis of high-purity peptides.
Introduction
This compound is a widely used derivative of asparagine in Boc-based solid-phase peptide synthesis. The trityl (Trt) protecting group on the side-chain amide of asparagine serves a dual purpose: it prevents the dehydration of the amide to a nitrile during activation and enhances the solubility of the amino acid derivative in organic solvents.[1] This improved solubility is crucial for efficient and complete coupling reactions.
Quantitative and Qualitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published, a key piece of information is available from technical data sheets.
| Parameter | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | Source |
| Qualitative Solubility | A clear solution is formed when 1 mmole is dissolved in 2 ml. | No specific data available, but used in protocols involving DCM for resin swelling and washing. | [1] |
| Approximate Molar Solubility | ~0.5 M | Not Available | [1] |
| Approximate Concentration (mg/mL) | ~237 mg/mL | Not Available | [1] |
Calculations for DMF are based on the molecular weight of this compound (474.55 g/mol ) and the data point of 1 mmole in 2 mL of DMF.
The trityl protecting group is known to significantly increase the solubility of asparagine derivatives, which generally have poor solubility.[1] For comparison, the related Fmoc-Asn(Trt)-OH also exhibits good solubility in most organic solvents.[2][3][4]
Experimental Protocol for Solubility Determination
For applications requiring precise knowledge of solubility, it is recommended to determine it experimentally under the specific conditions of use (e.g., temperature, reagent concentrations). The following is a general gravimetric method adapted for this compound.
Objective: To determine the saturation solubility of this compound in DMF and DCM at a specific temperature.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Micropipettes
-
Pre-weighed drying vessels
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials for each solvent (DMF and DCM). A starting point of approximately 300 mg in 1 mL of solvent is recommended for DMF, while a smaller amount can be used initially for DCM to assess its lower expected solubility.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the respective solvent into each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Allow the slurries to equilibrate for a minimum of 24 hours to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection:
-
Carefully pipette a precise volume (e.g., 0.5 mL) of the clear supernatant from each vial, taking care not to disturb the solid pellet.
-
Transfer this aliquot to a pre-weighed drying vessel. Record the exact weight of the empty vessel.
-
-
Solvent Evaporation:
-
Place the drying vessels in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solute is achieved.
-
-
Data Calculation:
-
Weigh the drying vessel containing the dried solute.
-
Subtract the initial weight of the empty vessel to determine the mass of the dissolved this compound.
-
Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant aliquot taken.
-
Role in Solid-Phase Peptide Synthesis (SPPS)
The solubility of this compound in DMF is critical for the efficiency of the coupling step in SPPS. Inadequate solubility can lead to incomplete reactions, resulting in deletion sequences in the final peptide. The high solubility of this compound in DMF ensures a homogeneous reaction mixture, facilitating efficient activation and subsequent coupling to the N-terminus of the growing peptide chain on the solid support. While DCM is often used for swelling the resin and for washing steps, the coupling reaction itself is typically carried out in DMF.
Below is a diagram illustrating the logical workflow for the incorporation of this compound in a typical Boc-SPPS cycle.
Caption: Workflow for this compound incorporation in SPPS.
References
Stability of Boc-Asn(Trt)-OH: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the stability of N-α-tert-Butoxycarbonyl-N-γ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Ensuring the chemical integrity of this building block is paramount for the successful synthesis of high-purity peptides. This document outlines the key factors affecting its stability, recommended storage conditions, potential degradation pathways, and methodologies for assessing its purity over time.
Introduction
This compound is an amino acid derivative designed to address challenges associated with introducing asparagine into a peptide sequence. The trityl (Trt) group on the side-chain amide prevents dehydration to a nitrile species during the activation step, a common side reaction with carbodiimide (B86325) reagents.[1] However, the molecule's inherent structural features, including the acid-labile Boc and Trityl protecting groups and the asparagine side chain itself, make it susceptible to degradation if not stored and handled correctly.
Recommended Storage Conditions and Handling
While manufacturer data sheets often list a general storage temperature of 15-25°C for shipping and short-term stock, long-term storage requires more stringent conditions to minimize degradation and preserve purity.[2] Best practices for protected amino acids and peptides containing sensitive residues like asparagine are applicable.[3][4][5]
Key Handling Practices:
-
Prevent Condensation: Before use, always allow the container to equilibrate to room temperature while still sealed.[3][6] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can initiate hydrolysis.
-
Minimize Exposure: Weigh the required amount of reagent promptly and reseal the container tightly.
-
Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas such as argon or nitrogen is highly recommended to displace moisture and oxygen.[6]
The following table summarizes the recommended storage conditions based on best practices for maximizing the shelf-life of protected amino acids.
| Storage Duration | Temperature | Atmosphere | Light/Moisture Conditions | Rationale |
| Long-Term (> 6 months) | -20°C to 5°C[3][7] | Inert Gas (Argon/Nitrogen)[6] | Store in a dark, desiccated environment | Minimizes rates of all potential chemical degradation pathways. |
| Short-Term (< 6 months) | 4°C to 8°C | Tightly Sealed | Protect from light and moisture | Suitable for working stock, balancing stability with convenient access. |
| Shipping / Benchtop Use | 15°C to 25°C (Room Temp.)[2] | Tightly Sealed | Protect from direct light and high humidity | Acceptable for brief periods, but not recommended for prolonged storage. |
Factors Influencing Stability
The stability of this compound is primarily influenced by temperature, moisture, and pH. These factors can trigger several degradation pathways, compromising the reagent's purity.
References
A Technical Deep Dive: Boc vs. Fmoc Chemistry for Asparagine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of asparagine (Asn) into synthetic peptides presents a critical challenge. The inherent reactivity of its side-chain amide group necessitates careful consideration of the chosen synthetic strategy. This in-depth technical guide provides a comparative analysis of two cornerstone solid-phase peptide synthesis (SPPS) methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—with a specific focus on their application to asparagine.
The primary obstacle in incorporating asparagine is the propensity of its side-chain amide to undergo dehydration to a nitrile during the activation step of the carboxylic acid, particularly when using carbodiimide-based coupling reagents. This irreversible side reaction leads to the formation of β-cyanoalanine, a modification that can significantly alter the biological activity and physicochemical properties of the final peptide. To circumvent this, side-chain protection of the asparagine amide is essential.
In Boc chemistry, the most commonly employed protecting group for the asparagine side chain is xanthyl (Xan). Conversely, in the more widely used Fmoc strategy, the trityl (Trt) group is the standard for asparagine side-chain protection. The choice between these two approaches has significant implications for reaction conditions, potential side reactions, and the overall efficiency of the peptide synthesis.
Core Chemical Strategies: A Comparative Overview
The fundamental difference between Boc and Fmoc chemistries lies in the lability of the α-amino protecting group. The Boc group is acid-labile, requiring strong acidic conditions for its removal, while the Fmoc group is base-labile, cleaved under milder basic conditions. This dictates the orthogonality of the respective side-chain protecting groups.
| Feature | Boc Chemistry for Asn | Fmoc Chemistry for Asn |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Asn Side-Chain Protection | Xanthyl (Xan) | Trityl (Trt) |
| α-Amino Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine (B6355638) in DMF) |
| Side-Chain Deprotection | Acid-labile (removed during final cleavage with strong acids like HF or TFMSA) | Acid-labile (removed during final cleavage with TFA) |
| Primary Side Reaction (Asn) | Minimized dehydration to nitrile.[1][2][3][4][5] | Minimized dehydration to nitrile; potential for aspartimide formation.[6][7] |
| Solubility of Protected Asn | Boc-Asn(Xan)-OH exhibits good solubility in common SPPS solvents.[1][2] | Fmoc-Asn(Trt)-OH has significantly improved solubility over unprotected Fmoc-Asn-OH.[5][8] |
Quantitative Performance Metrics
While direct head-to-head quantitative comparisons in a single study are limited, the literature provides insights into the typical performance of each chemistry for asparagine incorporation.
| Parameter | Boc-Asn(Xan) | Fmoc-Asn(Trt) |
| Coupling Efficiency/Yield | Generally high and reliable due to good solubility and prevention of side reactions.[1][4] | High coupling efficiency, aided by the enhanced solubility of the Trt-protected derivative.[4][8] |
| Purity | High purity achievable by effectively preventing nitrile formation.[4] | High purity peptides can be obtained, though aspartimide formation can be a concern in sensitive sequences.[6][8] |
| Prevention of Dehydration | The bulky xanthyl group provides excellent steric protection against dehydration.[1][2][3] | The trityl group is highly effective in preventing nitrile formation during activation.[4][8][9] |
Key Side Reactions and Mitigation Strategies
Dehydration to Nitrile
Both Boc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH are designed to prevent the dehydration of the asparagine side chain. The bulky Xan and Trt groups sterically hinder the amide group, preventing its reaction with coupling reagents.
Aspartimide Formation
A significant side reaction, particularly in Fmoc chemistry, is the formation of a cyclic aspartimide intermediate. This can occur at the Asp-Xxx or Asn-Xxx sequence, where the backbone amide nitrogen attacks the side-chain carbonyl. This is more prevalent in Fmoc SPPS due to the repeated exposure to the basic conditions of piperidine for Fmoc group removal.[6][10] While the Trt group on Asn offers some protection, sequences containing Asn-Gly, Asn-Ser, or Asn-Thr are particularly susceptible.[6][7] In Boc chemistry, the acidic deprotection conditions generally do not promote aspartimide formation to the same extent.
Experimental Protocols
Boc-Asn(Xan) Coupling Protocol
This protocol outlines a typical manual coupling cycle for incorporating Boc-Asn(Xan)-OH in SPPS.
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Deprotect the N-terminal Boc group with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[2]
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and finally with the coupling solvent (e.g., DMF or DCM).[2]
-
Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in the coupling solvent.
2. Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (2-3 equivalents relative to resin loading) and an activating agent such as HBTU (2-3 equivalents) in DMF.[2]
-
Add DIEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
3. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the reaction is incomplete, a recoupling step may be necessary.
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Fmoc-Asn(Trt) Coupling Protocol
This protocol describes a standard manual coupling cycle for incorporating Fmoc-Asn(Trt)-OH.
1. Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotect the N-terminal Fmoc group with a 20% solution of piperidine in DMF. This is typically a two-step process: a brief 2-5 minute treatment followed by a longer 15-20 minute treatment.[9][11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9][12]
2. Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents), an activating agent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.[9]
-
Add DIEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
3. Monitoring and Washing:
-
Monitor the coupling reaction with the Kaiser test.
-
Upon completion, wash the resin extensively with DMF to prepare for the next deprotection cycle.
Signaling Pathways and Workflows
Boc-Asn(Xan) Coupling Workflow
Caption: Workflow for the coupling of Boc-Asn(Xan)-OH in solid-phase peptide synthesis.
Fmoc-Asn(Trt) Coupling Workflow
Caption: Workflow for the coupling of Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis.
Aspartimide Formation in Fmoc Chemistry
Caption: Pathway of aspartimide formation during Fmoc-SPPS of asparagine-containing peptides.
Conclusion
The choice between Boc and Fmoc chemistry for the incorporation of asparagine is a critical decision that hinges on the specific requirements of the peptide sequence, the desired purity, and the overall synthetic strategy. Both Boc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH are effective in preventing the deleterious side reaction of nitrile formation. However, the potential for aspartimide formation in Fmoc chemistry, particularly in sensitive sequences, necessitates careful consideration and potentially modified deprotection protocols. For routine synthesis, the milder conditions and orthogonality of the Fmoc strategy have made it the more prevalent choice. In contrast, Boc chemistry remains a robust alternative, especially for complex peptides where aggregation is a concern. A thorough understanding of the nuances of each approach, as detailed in this guide, is paramount for the successful synthesis of asparagine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
Navigating the Supply and Quality Landscape of Boc-Asn(Trt)-OH: A Technical Guide
For researchers, scientists, and professionals in drug development, the quality and sourcing of raw materials are paramount to successful outcomes. This in-depth technical guide provides a comprehensive overview of Boc-Asn(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). We delve into supplier information, detailed quality specifications, and essential experimental protocols for its analysis, ensuring you have the necessary information to procure and utilize this reagent effectively.
Introduction to this compound in Peptide Synthesis
Nα-tert-Butoxycarbonyl-Nγ-trityl-L-asparagine, commonly abbreviated as this compound, is a protected amino acid derivative essential for the incorporation of asparagine residues in Boc-based solid-phase peptide synthesis. The incorporation of asparagine is challenging due to the propensity of its side-chain amide to undergo dehydration to a nitrile or rearrangement to form an aspartimide intermediate during the coupling process.[1][2] The bulky trityl (Trt) protecting group on the side-chain amide sterically hinders these side reactions, leading to higher purity and yield of the final peptide.[1][2] Furthermore, the Trityl group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.[3]
Sourcing this compound: A Supplier Overview
A variety of chemical suppliers offer this compound, ranging from large multinational corporations to more specialized chemical synthesis companies. The choice of supplier often depends on factors such as the scale of the synthesis (research vs. manufacturing), required purity levels, and available documentation. Below is a summary of prominent suppliers.
| Supplier | Brand/Product Line | Noteworthy Aspects |
| Merck (Sigma-Aldrich) | Novabiochem® | A widely recognized brand in peptide synthesis reagents, offering extensive documentation and technical support.[3][4] |
| Aapptec | - | A specialized provider of peptides, amino acids, and resins for peptide synthesis.[5] |
| BenchChem | - | A supplier of fine chemicals and building blocks for research and development. |
| Ningbo INNO Pharmchem Co., Ltd. | - | A manufacturer and supplier of pharmaceutical intermediates, including protected amino acids.[2] |
Quality Specifications for this compound
Ensuring the quality of this compound is crucial for the successful synthesis of peptides. While specifications can vary slightly between suppliers, a typical Certificate of Analysis (CoA) will include the following parameters. It is always recommended to refer to the lot-specific CoA for precise data.[5][6]
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white or beige powder | Visual Inspection |
| Identity | Conforms to the structure | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity (Assay) | ≥98% | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |
| Optical Rotation | Specific range (e.g., [α]20/D -7.8±0.5°, c=2% in DMF for the unprotected Boc-Asn-OH) | Polarimetry |
| Molecular Formula | C28H30N2O5 | - |
| Molecular Weight | 474.55 g/mol | Mass Spectrometry |
| CAS Number | 132388-68-2 | - |
| Solubility | Soluble in DMF and other organic solvents | Visual Inspection |
| Ignition Residue | Typically ≤0.2% | Gravimetry |
Experimental Protocols for Quality Control
The following are detailed methodologies for key experiments to verify the quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of Boc-protected amino acids.[7] The Boc group increases the hydrophobicity of the molecule, making it well-suited for separation on a nonpolar stationary phase.[7]
Methodology:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of this compound.
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the IR spectrum. Key characteristic peaks to look for include:
-
C=O stretching (urethane and carboxylic acid): ~1700-1760 cm⁻¹
-
N-H stretching (amide): ~3300-3500 cm⁻¹
-
Aromatic C-H stretching (trityl group): ~3000-3100 cm⁻¹
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and concepts related to the quality and use of this compound.
By understanding the available suppliers, key quality specifications, and the analytical methods to verify them, researchers can confidently source high-quality this compound, leading to more reliable and successful peptide synthesis campaigns.
References
Methodological & Application
Application Notes and Protocols: Boc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges. The primary issues are the dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates, both of which can lead to impurities that are difficult to separate from the target peptide, ultimately impacting yield and purity.[1] The use of a side-chain protecting group for the amide functionality of asparagine is a critical strategy to mitigate these side reactions.
This document provides detailed application notes and protocols for the use of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a key building block in Boc-based SPPS. The bulky trityl (Trt) group offers robust protection of the side-chain amide, preventing undesirable side reactions and enhancing the solubility of the amino acid derivative, which can contribute to higher coupling yields.[2]
Key Advantages of this compound
-
Prevention of Side-Chain Dehydration: The sterically hindering trityl group effectively prevents the dehydration of the asparagine side-chain amide to a nitrile during the activation step, a common side reaction when using carbodiimide-based coupling reagents.[1][3]
-
Minimization of Aspartimide Formation: The Trt group also helps to suppress the formation of aspartimide intermediates, which can lead to the formation of difficult-to-separate β-aspartyl peptide impurities.[1]
-
Improved Solubility: The trityl group significantly enhances the solubility of the asparagine derivative in common SPPS solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), facilitating more efficient coupling reactions.[4]
Data Presentation
Table 1: Performance Comparison of Protected Asparagine Derivatives in Boc-SPPS
| Parameter | This compound | Boc-Asn(Xan)-OH | Unprotected Boc-Asn-OH |
| Primary Application | Routinely used in Boc-SPPS to enhance solubility and minimize side-product formation.[1] | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[1] | Not recommended for sequences prone to side reactions. |
| Prevention of Dehydration | The bulky Trt group effectively prevents dehydration of the side-chain amide during activation.[1] | The Xan group effectively protects the amide from dehydration, particularly with carbodiimide (B86325) reagents.[1] | Prone to significant dehydration, leading to nitrile impurities.[2] |
| Prevention of Aspartimide Formation | Utilized to reduce the incidence of aspartimide formation.[1] | Known to suppress aspartimide formation.[1] | High propensity for aspartimide formation. |
| Solubility | The trityl group is well-regarded for increasing the solubility of the asparagine derivative.[2][4] | The xanthyl group significantly improves solubility in common SPPS solvents.[1] | Can have lower solubility, potentially leading to aggregation and incomplete coupling.[2] |
| Deprotection Conditions | Cleaved under standard acidic conditions (TFA).[1] | Readily removed with TFA during standard Boc deprotection steps.[1] | N/A |
| Cleavage Kinetics | Removal of the Trt group can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide, potentially requiring extended deprotection times.[4] | Cleavage of the Xan group is generally efficient.[1] | N/A |
Experimental Protocols
Protocol 1: Standard Incorporation of this compound in Boc-SPPS
This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Swelling:
-
Swell the solid support resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc protecting group from the preceding amino acid.
-
Wash the resin thoroughly with DCM and isopropanol (B130326) to remove residual acid and byproducts.[1]
3. Neutralization:
-
Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM, to prepare it for coupling.[1]
-
Wash the resin with DCM to remove excess base.
4. Coupling of this compound:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and a suitable activating agent (e.g., HBTU, DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the completeness of the coupling reaction using a qualitative test such as the Kaiser test.[1]
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[1]
Protocol 2: Extended Deprotection for N-terminal Asn(Trt) Residues
Problems have been observed with sluggish deprotection of N-terminal Asn(Trt) residues. This can be overcome by extending the cleavage time.
1. Initial Deprotection:
-
Follow the standard Boc deprotection protocol as described in Protocol 1, Step 2.
2. Extended Cleavage:
-
If the Asn(Trt) residue is at the N-terminus, extend the final TFA cleavage time to 4 hours to ensure complete removal of the Trt group.
3. Cleavage Cocktail:
-
For the final cleavage of the peptide from the resin, use a standard TFA cleavage cocktail containing scavengers (e.g., TFA/water/TIPS 95:2.5:2.5) to protect sensitive residues.[5]
Visualizations
Caption: Standard Boc-SPPS cycle for incorporating this compound.
Caption: Prevention of asparagine side reactions using Trt protection.
References
Application Note: Standard Protocol for Coupling Boc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
Introduction
The incorporation of asparagine (Asn) residues during solid-phase peptide synthesis (SPPS) presents significant challenges. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to form a β-cyanoalanine residue, an irreversible side reaction that leads to impurities that are difficult to separate from the target peptide.[1][2] This side reaction is particularly prevalent during the activation of the carboxylic acid, especially with carbodiimide-based coupling reagents like DCC or DIC.[3][4][5] To mitigate this, the asparagine side-chain is protected. In Boc-based SPPS, Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) is a commonly used derivative. The bulky trityl (Trt) group effectively shields the side-chain amide, preventing dehydration during activation.[1] Furthermore, the Trt group enhances the solubility of the protected amino acid in common SPPS solvents like DMF.[4][6][7]
Key Performance Parameters of this compound
-
Prevention of Side Reactions: The primary advantage of the Trt group is its effectiveness in preventing the dehydration of the asparagine side-chain amide to a nitrile during the activation step.[1][4]
-
Enhanced Solubility: this compound exhibits improved solubility in standard organic solvents used in peptide synthesis, such as DMF, compared to the unprotected or some other protected asparagine derivatives.[4][6]
-
Steric Hindrance: While highly effective for protection, the steric bulk of the Trt group can sometimes slow down coupling reactions. This may necessitate longer coupling times or the use of more potent activation methods to ensure the reaction goes to completion.[3][4]
Data Presentation: Comparison of Recommended Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of this compound. Aminium/uronium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides for their higher efficiency and lower risk of promoting side reactions.[2][3] While direct head-to-head quantitative data for this compound is not extensively published, the following table summarizes the general performance and characteristics of suitable reagents.
| Coupling Reagent Class | Example(s) | Relative Efficiency | Key Advantages | Potential Considerations |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | High | Rapid reaction times, high efficiency, considered safe for coupling Asn.[3] HATU is particularly effective for difficult couplings.[8] | Can react with free amino groups to form guanidines if used in excess; pre-activation is recommended.[9] |
| Phosphonium Salts | PyBOP, BOP | High | Effective and do not promote dehydration.[3] Do not affect free amino groups.[9] | BOP produces a carcinogenic byproduct (hexamethylphosphoramide).[3] |
| Carbodiimides + Additives | DIC/HOBt | Moderate to High | Cost-effective. The addition of HOBt is crucial to suppress side reactions, including dehydration.[9][10] | Higher risk of dehydration compared to aminium/phosphonium salts, even with HOBt.[3][9] |
Experimental Protocols
The following protocols outline the key steps for the successful incorporation of this compound into a growing peptide chain on a solid support in a typical Boc-SPPS workflow.
Protocol 1: Boc-SPPS Cycle Prior to Coupling
This protocol describes the steps to prepare the resin-bound peptide for the coupling of the next amino acid.
-
Resin Swelling: Swell the solid support (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.[1]
-
Washing: Thoroughly wash the resin to remove residual acid and byproducts. A typical washing sequence is: DCM (3x), Isopropanol (3x), and DCM (3x).[1]
-
Neutralization: Neutralize the protonated N-terminal amine with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes to prepare it for coupling.[1]
-
Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Coupling of this compound using HBTU/HOBt
This protocol is recommended for routine incorporation of this compound with a minimal risk of side reactions.
-
Amino Acid Activation: In a separate vessel, prepare the activation mixture:
-
Base Addition: Add DIEA (6–8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.[3]
-
Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[1] Due to the steric hindrance of the Trt group, a longer coupling time may be required.[3]
-
Washing: After the coupling period, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1][3]
-
Monitoring: Perform a qualitative test (see Protocol 3) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling (recoupling) should be performed by repeating steps 1-5.
Protocol 3: Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) after the coupling and washing steps.
-
Reagent Addition: In a small test tube, add 2-3 drops of each of the following three solutions to the resin beads:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[11]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[11][12]
-
Observation: Observe the color of the beads and the solution.
Visualizations
Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.
Caption: Simplified activation pathway for peptide bond formation using HBTU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. This compound Novabiochem 132388-68-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Activation of Boc-Asn(Trt)-OH with HBTU/DIEA for Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the activation and coupling of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) in Boc-chemistry solid-phase peptide synthesis (SPPS) using the efficient aminium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the non-nucleophilic base DIEA (N,N-Diisopropylethylamine). It outlines the underlying mechanism, provides step-by-step experimental procedures, summarizes critical reaction parameters, and discusses potential side reactions.
Introduction
The incorporation of asparagine (Asn) residues into synthetic peptides is a critical step that presents unique challenges, most notably the potential for side-chain dehydration of the amide to a nitrile.[1][2] To mitigate this and other side reactions, the side-chain amide is commonly protected. In Boc-based SPPS, the trityl (Trt) group is a highly effective choice for this purpose.[1] The resulting derivative, this compound, offers increased solubility and robust protection against unwanted side reactions during activation.
HBTU, in combination with a tertiary amine base like DIEA, has become a preferred coupling reagent system in SPPS.[3] It facilitates rapid and efficient amide bond formation with a low risk of racemization.[4][5] This application note details a reliable method for the activation of this compound with HBTU/DIEA for its successful incorporation into a growing peptide chain on a solid support.
Principle and Mechanism of Activation
The activation of a Boc-protected amino acid with HBTU/DIEA proceeds through a multi-step mechanism to generate a highly reactive species ready for nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
-
Deprotonation: The non-nucleophilic base, DIEA, deprotonates the carboxylic acid of this compound to form a carboxylate anion.[4]
-
Formation of Active Ester: The carboxylate anion attacks the electrophilic carbon of HBTU. This initially forms a highly reactive O-acylisourea intermediate, which rapidly rearranges into a more stable and less racemization-prone HOBt (1-hydroxybenzotriazole) active ester.[4]
-
Nucleophilic Attack: The free N-terminal amine on the solid support attacks the carbonyl carbon of the HOBt active ester.[4]
-
Amide Bond Formation: A tetrahedral intermediate forms and subsequently collapses, yielding the desired peptide bond and releasing HOBt as a byproduct.[4]
The bulky Trityl group on the asparagine side chain sterically shields the amide, effectively preventing the dehydration side reaction that can occur during the activation step.[6]
Data Presentation
Successful coupling depends on the appropriate stoichiometry of reagents and optimized reaction conditions. The following tables provide recommended parameters for the coupling of this compound.
Table 1: Recommended Reagent Stoichiometry (Equivalents relative to resin functional group loading)
| Reagent | Equivalents | Purpose |
| This compound | 3.0 - 4.0 | Amino acid building block. A significant excess drives the reaction. |
| HBTU | 2.9 - 3.9 | Coupling reagent; activates the carboxylic acid.[7] |
| DIEA | 6.0 - 10.0 | Non-nucleophilic base for deprotonation and maintaining basic pH.[7] |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Solvent | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous. |
| Pre-activation Time | 1 - 2 minutes | Brief mixing of Amino Acid, HBTU, and DIEA before adding to the resin.[7] Prolonged pre-activation is generally not recommended. |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered couplings.[2] Reaction completion should be monitored. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can promote side reactions.[1] |
| Monitoring Method | Kaiser (Ninhydrin) Test | A negative test (beads remain yellow/colorless) indicates the absence of free primary amines and thus a complete coupling reaction.[7] |
Experimental Protocols
These protocols outline the manual procedure for incorporating this compound into a peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials and Reagents
-
This compound
-
HBTU
-
DIEA (N,N-Diisopropylethylamine)
-
Peptide synthesis grade DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Peptide synthesis resin (e.g., Merrifield resin with a bound peptide chain)
-
Reaction vessel with frit
-
Shaker/agitator
Protocol 1: Resin Preparation and Boc Deprotection
This protocol assumes you are starting with a Boc-protected N-terminus on the resin-bound peptide.
-
Swell the Resin: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.
-
Boc Deprotection: Add a solution of 50% TFA in DCM (v/v) to the resin. Agitate for 2 minutes and drain.
-
Main Deprotection: Add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.
-
Wash: Drain the TFA solution and wash the resin extensively with DCM (3x), Isopropanol (1x), and finally DMF (5x) to remove all traces of acid.
Protocol 2: Activation and Coupling of this compound
-
Neutralization: Add a solution of 10% DIEA in DMF (v/v) to the deprotected peptide-resin. Agitate for 2 minutes. Repeat this step twice to ensure the N-terminal amine is fully neutralized to its free base form. Wash the resin with DMF (3x).[6]
-
Prepare Activation Solution: In a separate vial, dissolve this compound (3-4 eq.) and HBTU (~0.95 eq. relative to the amino acid) in a minimal amount of DMF.
-
Activate: Add DIEA (6-10 eq.) to the activation solution and vortex or mix for 1-2 minutes. The solution may turn yellow, which is common.[8]
-
Couple: Immediately add the entire activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
React: Agitate the mixture at room temperature for 1-2 hours.
-
Monitor: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative (Yellow/Colorless): The coupling is complete. Proceed to step 7.
-
Positive (Blue/Purple): The coupling is incomplete. Extend the reaction time by another hour or perform a second coupling by repeating steps 2-6.
-
-
Final Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualization: Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-Asn(Trt)-OH in Manual vs. Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) into peptide sequences during solid-phase peptide synthesis (SPPS) is fraught with challenges, primarily the propensity of its side-chain amide to undergo dehydration to a nitrile or rearrangement to form aspartimide intermediates.[1] These side reactions can lead to significant impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. To mitigate these issues, protection of the asparagine side-chain amide is crucial. The trityl (Trt) group is a bulky and effective protecting group for this purpose, and Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) is a commonly used building block in Boc-based SPPS.[2]
This document provides a detailed comparison of the application of this compound in manual and automated peptide synthesis, offering insights into the advantages and disadvantages of each methodology. Detailed protocols for both approaches are provided to guide researchers in optimizing their peptide synthesis strategies.
Comparison of Manual and Automated Synthesis for this compound Incorporation
The choice between manual and automated SPPS for incorporating this compound depends on various factors, including the scale of the synthesis, the complexity of the peptide, the need for flexibility, and throughput requirements.
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations for this compound |
| Synthesis Time per Cycle | 80-150 minutes | 30-60 minutes (can be faster with microwave)[1][3] | Automated systems offer significantly faster cycle times, reducing the overall synthesis duration. |
| Throughput | Low; suitable for one or a few peptides at a time.[3] | High; ideal for synthesizing multiple peptides or long sequences.[3] | Automated synthesizers are advantageous for high-throughput screening or lead optimization campaigns involving Asn-containing peptides. |
| Flexibility & Optimization | High; allows for real-time adjustments, troubleshooting, and the use of non-standard protocols.[1][3] | Moderate to high, depending on the system's software and hardware capabilities. On-the-fly modifications are less straightforward.[1] | Manual synthesis provides greater flexibility to optimize coupling conditions for difficult sequences containing this compound, such as extending coupling times or performing double couplings based on real-time monitoring (e.g., Kaiser test).[2] |
| Reproducibility | Lower; prone to operator-to-operator variability.[1] | High; automated systems execute each step with high precision, leading to consistent results.[1][4] | Automated synthesis ensures high reproducibility, which is critical for cGMP manufacturing and comparative studies. |
| Reagent Consumption | Can be optimized for single syntheses, potentially reducing waste for small-scale work. | Can be more cost-effective for high-throughput synthesis due to optimized reagent delivery and washing protocols.[1] | Automated systems can be programmed for efficient reagent use, which is beneficial given the cost of this compound. |
| Crude Purity | Can be higher with optimized, hands-on control, especially for complex sequences.[1] | Typically consistent and high for standard sequences. May require optimization for challenging couplings.[1] | While automated systems provide consistency, manual synthesis allows for immediate intervention if coupling of the sterically hindered this compound is sluggish, potentially leading to higher crude purity for that specific step. |
| Cost | Lower initial equipment cost.[1] | Higher initial investment for the synthesizer.[1] | The choice depends on the lab's budget and long-term synthesis needs. |
Experimental Protocols
The following protocols outline the general steps for incorporating this compound into a growing peptide chain using both manual and automated Boc-SPPS.
Manual Boc-SPPS Protocol for this compound Coupling
This protocol is suitable for a 0.1 to 0.5 mmol scale synthesis.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DMF (v/v) for 2 x 2 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU, 2.9-3.9 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Shake the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[2]
-
If the Kaiser test is positive (blue beads), recoupling may be necessary. Repeat step 4.
-
-
Washing: Once the coupling is complete, wash the resin extensively with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.[2]
-
Next Cycle: The resin is now ready for the deprotection step of the next amino acid in the sequence.
Automated Boc-SPPS Protocol for this compound Coupling
This protocol is a general guideline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.
Reagents and Setup:
-
Ensure all reagent bottles (TFA in DCM, DIEA in DMF, washing solvents, coupling activators) are sufficiently filled.
-
Place a vial containing the appropriate amount of this compound in the synthesizer's amino acid rack.
-
Program the synthesis sequence, specifying the position of this compound.
Automated Synthesis Cycle:
-
Washing: The instrument will automatically perform a series of DMF and DCM washes.
-
Boc Deprotection: The synthesizer will deliver the 50% TFA in DCM solution for the pre-programmed deprotection time (typically 20-30 minutes).
-
Washing: A series of DCM and DMF washes will be performed to remove residual acid.
-
Neutralization: The instrument will deliver the 10% DIEA in DMF solution for the programmed neutralization time.
-
Washing: A series of DMF washes will be performed.
-
Coupling of this compound:
-
The synthesizer will deliver the appropriate volumes of this compound solution, activator (e.g., HBTU), and base (DIEA) to the reaction vessel.
-
The coupling reaction will proceed for the pre-programmed time (typically 60-120 minutes). For a sterically hindered amino acid like this compound, it is advisable to program a longer coupling time or a double coupling cycle.
-
-
Washing: The instrument will perform final washes with DMF and DCM to prepare for the next cycle.
Mandatory Visualizations
Caption: Manual Boc-SPPS workflow for a single coupling cycle of this compound.
Caption: Automated Boc-SPPS workflow for a single coupling cycle.
Conclusion
Both manual and automated solid-phase peptide synthesis methodologies can be successfully employed for the incorporation of this compound. The choice between them is a trade-off between control and throughput. Manual synthesis offers unparalleled flexibility for optimization, which can be crucial for overcoming challenges associated with sterically hindered residues like this compound. In contrast, automated synthesis provides speed, high throughput, and superior reproducibility, making it the method of choice for routine synthesis, production of multiple peptides, and cGMP applications. By understanding the nuances of each approach and following optimized protocols, researchers can effectively utilize this compound to synthesize high-purity asparagine-containing peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for the Deprotection of the Trityl (Trt) Group from the Asparagine (Asn) Side-Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Fmoc-based solid-phase peptide synthesis (SPPS), protecting the side-chain of asparagine is crucial to prevent side reactions and improve the solubility of the amino acid derivative.[1][2] The trityl (Trt) group is a widely used, acid-labile protecting group for the side-chain amide of asparagine.[2][3] Its removal is typically performed concurrently with the final cleavage of the peptide from the resin. While generally efficient, the deprotection of Asn(Trt) can present challenges, particularly when the residue is located at the N-terminus of a peptide sequence.[2][4][5] These application notes provide detailed protocols, troubleshooting guidance, and quantitative data to ensure the successful and complete deprotection of the Trt group, thereby maximizing peptide purity and yield.
Mechanism of Trt Deprotection
The cleavage of the Trt group is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA).[1][3] The mechanism involves the protonation of the ether linkage between the Trt group and the asparagine side-chain amide. This is followed by the cleavage of the bond, which generates a free amide and a highly stable trityl cation.[3] This carbocation is intensely yellow and reactive, necessitating the use of "scavengers" in the cleavage cocktail to trap it and prevent undesired side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[3][4] Triisopropylsilane (TIS) is a highly effective scavenger that quenches the trityl cation, indicated by the disappearance of the yellow color.[3][6]
Experimental Protocols
Protocol 1: Standard Trt Deprotection and Global Resin Cleavage
This protocol is suitable for the simultaneous deprotection of internal Asn(Trt) residues and cleavage of the peptide from most acid-labile resins.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3-5 times).[7]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]
2. Cleavage Cocktail Preparation (Perform in a fume hood):
-
Prepare a fresh cleavage cocktail. For most peptides, "Reagent B" is sufficient:
- 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). [4]
-
For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically used.[4]
-
For peptides containing multiple sensitive residues (e.g., Cys, Met, Trp), a more robust cocktail like "Reagent K" may be necessary:
- 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT) (v/v/w/v/v). [3][4]
3. Deprotection and Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate or shake the mixture at room temperature.
-
For internal Asn(Trt) residues, a reaction time of 2-3 hours is generally sufficient.[4] A deep yellow color from the trityl cation should be observed, which will fade as TIS quenches the cation.[4][6]
4. Peptide Precipitation and Isolation:
-
Filter the resin using a sintered glass funnel or a similar apparatus and collect the filtrate into a cold centrifuge tube.[7]
-
Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[4]
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.[4]
5. Drying and Analysis:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
-
Analyze the crude product by HPLC and mass spectrometry to confirm complete deprotection and determine purity.[4]
Protocol 2: Optimized Cleavage for Peptides with N-Terminal Asn(Trt)
Incomplete deprotection is frequently observed when the Asn(Trt) residue is at the N-terminus, as the protonated N-terminal amino group electrostatically hinders the cleavage.[4][5] This protocol provides modifications to address this challenge.
1. Resin Preparation and Cocktail Preparation:
-
Follow steps 1 and 2 from Protocol 1.
2. Deprotection and Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature.
-
Extend the cleavage time to at least 4 hours. For particularly difficult sequences, the reaction time may need to be extended further (e.g., 6 hours).[4]
3. Monitoring (Recommended):
-
To ensure complete deprotection, take a small aliquot of the cleavage mixture at different time points (e.g., 2, 4, and 6 hours).
-
Precipitate the peptide from each aliquot with cold ether and analyze by HPLC and mass spectrometry to monitor the disappearance of the Trt-protected peptide.[4]
4. Peptide Precipitation, Isolation, and Drying:
-
Once deprotection is complete, follow steps 4 and 5 from Protocol 1.
-
If analysis still shows incomplete deprotection, the isolated crude peptide can be subjected to a second treatment with a fresh cleavage cocktail.[4]
Quantitative Data Summary
The efficiency of Trt deprotection is highly dependent on the cleavage cocktail composition, reaction time, and the position of the Asn(Trt) residue in the peptide sequence.
| Cleavage Cocktail | Reaction Time (Internal Asn) | Reaction Time (N-Terminal Asn) | Deprotection Efficiency | Common Side Products / Notes |
| TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours[4] | ≥ 4 hours[4] | Generally >95% for internal Asn. Can be incomplete for N-terminal Asn without extended time. | Trityl cation adducts on Trp, Met, Cys if TIS is insufficient. |
| TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K) | 2-4 hours[3] | ≥ 4 hours | High | Robust for complex peptides with multiple sensitive residues. Malodorous.[3][4] |
| 1-5% TFA in DCM with TIS | 1-2 hours[3] | Not Recommended | High (for Trt only) | Used for selective on-resin deprotection of Trt while other acid-labile groups (e.g., Boc, tBu) remain intact.[3] |
| TFA/EDT/m-cresol/thioanisole/TMSBr | ~15 minutes | Not specified | High | TMSBr can accelerate deprotection of other protecting groups like Arg(Mtr). |
Troubleshooting
Issue 1: Incomplete Deprotection of N-Terminal Asn(Trt)
-
Symptom: HPLC/MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Trt group still attached.[4]
-
Root Cause: Slow cleavage kinetics due to the proximity of the protonated N-terminal amino group.[4][5][8]
-
Solutions:
-
Extend Cleavage Time: Increase the reaction time to 4-6 hours or longer, monitoring progress via HPLC.[4]
-
Repeat Cleavage: Subject the isolated peptide to a second treatment with a fresh cleavage cocktail.[4]
-
Alternative Protecting Groups: For future syntheses, consider using an alternative protecting group for the N-terminal asparagine, such as methyl-trityl (Mtt) or xanthenyl (Xan), which are reported to overcome this issue.[5][9]
-
Issue 2: Side Reactions Observed During Deprotection
-
Symptom: Mass spectrometry reveals unexpected adducts, particularly on sensitive residues like Trp, Met, or Cys.[4]
-
Root Cause: The highly reactive trityl cation, generated during deprotection, can alkylate nucleophilic side-chains if not effectively quenched by scavengers.[4]
-
Solutions:
-
Ensure Adequate Scavengers: Verify that the cleavage cocktail contains a sufficient amount of an effective scavenger like TIS.[4] The visual disappearance of the yellow trityl cation color is a good indicator of effective scavenging.[3][6]
-
Use a Robust Scavenger Mix: For peptides rich in sensitive residues, use a more complex scavenger cocktail such as Reagent K.[4]
-
Protect Sensitive Residues: Employ appropriate side-chain protection for sensitive residues (e.g., Fmoc-Trp(Boc)-OH) to minimize their susceptibility to modification.[4]
-
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. scite.ai [scite.ai]
- 9. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TFA Cleavage of Peptides Containing Asn(Trt)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing the trityl (Trt) protected asparagine (Asn) residue. This document outlines common cleavage cocktails, protocols to minimize side reactions, and quantitative data to aid in the selection of the optimal cleavage strategy.
Introduction
The trityl (Trt) group is a widely used acid-labile protecting group for the side-chain amide of asparagine in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is typically achieved simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly TFA.[1] During this process, a stable but highly reactive trityl cation (Trt+) is generated.[2][3] This cation can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine, if not effectively neutralized.[2][4] Therefore, the use of scavenger molecules in the cleavage cocktail is critical.[5]
A significant challenge associated with peptides containing asparagine is the formation of aspartimide, a cyclic side product. This can occur during both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[6][7] Additionally, the deprotection of an N-terminal Asn(Trt) residue can be notably sluggish, often requiring extended cleavage times for complete removal.[4][8]
This guide provides detailed protocols and data to help researchers navigate these challenges and achieve high-purity peptides.
Data Presentation: Comparison of TFA Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial for maximizing the yield and purity of the final peptide. The following tables summarize common TFA cleavage cocktails for peptides containing Asn(Trt) and their recommended applications.
Table 1: Common TFA Cleavage Cocktails for Asn(Trt)-Containing Peptides
| Reagent Name/Composition | Ratio (v/v/w) | Key Scavengers | Primary Application | Reference(s) |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | General purpose for peptides without highly sensitive residues.[1][9] | [1][9] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Peptides with multiple sensitive residues (Cys, Met, Trp, Arg).[1][9] | [1][9] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, TIS, Water | "Odorless" alternative to cocktails containing thiols, effective for Trt group removal.[10] | [10] |
| Mild Cleavage | TFA/TIS/DCM (1-5:2.5:balance) | TIS | Selective on-resin deprotection of Asn(Trt) while the peptide remains attached to the resin.[1][4] | [1][4] |
Table 2: Deprotection Efficiency and Common Side Products
| Cleavage Cocktail | Reaction Time (hours) | Deprotection Efficiency of Asn(Trt) | Common Side Products | Reference(s) |
| TFA/TIS/H₂O (95:2.5:2.5) | 2-4 | >95% (internal Asn), may be incomplete for N-terminal Asn.[1] | Tritylation of sensitive residues (e.g., Trp) if scavengers are inefficient.[1] | [1] |
| Reagent K | 2-4 | >98% | Minimized side reactions due to a broad-spectrum scavenger mix.[1] | [1] |
| 1% TFA in DCM with TIS | 1-2 | Sequence-dependent, requires careful monitoring. | Incomplete deprotection is a significant risk.[1] | [1] |
Note: For peptides with N-terminal Asn(Trt), extending the cleavage time to 4 hours or more may be necessary to achieve complete deprotection.[4]
Experimental Protocols
Caution: Trifluoroacetic acid (TFA) is a highly corrosive and hazardous liquid. All procedures involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]
Protocol 1: Standard Cleavage and Deprotection of Peptides with Internal Asn(Trt)
This protocol is suitable for most peptides where Asn(Trt) is not at the N-terminus.
Materials:
-
Peptide-resin (dried)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v), freshly prepared
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to the reaction vessel. Swell the resin by washing it three times with DCM. Drain the DCM completely.[3]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).[3][5] Agitate the mixture gently at room temperature for 2-3 hours.[12]
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube.[3]
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA to recover any remaining peptide. Combine the filtrates.[3]
-
Peptide Precipitation: In the fume hood, add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether while gently stirring. A white precipitate of the crude peptide should form.[3]
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.[3]
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.[12]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
-
Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and confirm the molecular weight.[3]
Protocol 2: Extended Cleavage for Peptides with N-terminal Asn(Trt)
This protocol is specifically designed to address the slow deprotection of N-terminal Asn(Trt).[4][12]
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Extended Cleavage: Extend the agitation time of the cleavage reaction to 4-6 hours at room temperature.[4]
-
For particularly difficult sequences, it may be necessary to monitor the deprotection by taking small aliquots of the cleavage mixture at different time points for HPLC analysis.
-
If deprotection is still incomplete after 6 hours, precipitate the peptide as described in Protocol 1 (steps 5-7), and subject the crude peptide to a second cleavage treatment with fresh reagents for an additional 2-4 hours.[4]
-
Proceed with peptide precipitation, isolation, washing, drying, and analysis as described in Protocol 1 (steps 5-9).
Mandatory Visualizations
Diagram 1: TFA Cleavage and Scavenging Workflow
Caption: Workflow for TFA cleavage, deprotection, and isolation of the target peptide.
Diagram 2: Mechanism of Trt Deprotection and Side Reactions
Caption: The central role of scavengers in preventing side reactions during Trt deprotection.
Troubleshooting
-
Incomplete Deprotection of N-terminal Asn(Trt): As documented, this is a common issue.[4][8] The primary solution is to extend the cleavage time to 4 hours or more.[4] If the problem persists, a second cleavage with fresh reagents is recommended.[4] For future syntheses, consider using a more labile protecting group for asparagine, such as Asn(Mtt).[12]
-
Aspartimide Formation: This side reaction is highly sequence-dependent, being more prevalent in Asn-Gly, Asn-Ser, and Asn-Thr sequences.[1] While primarily a concern during basic Fmoc deprotection, it can also occur under acidic cleavage conditions.[7] Minimizing the time the peptide is exposed to strong acid can help, but prevention is best addressed during synthesis through strategies like using protecting groups on the backbone amide nitrogen.
-
Trityl Cation Side Reactions: If analysis shows significant byproducts with a mass increase corresponding to the addition of a trityl group, it indicates inefficient scavenging.[1] Ensure the cleavage cocktail is freshly prepared and that a sufficient volume and concentration of scavengers, particularly TIS for trityl cations, are used.[2][12] For peptides rich in tryptophan, using Fmoc-Trp(Boc)-OH during synthesis can offer additional protection.[12]
-
Dehydration of Asparagine: The detection of peptide variants with a mass loss of 18 Da may indicate acid-catalyzed dehydration of the side-chain amide to a nitrile.[5] The use of the Trt protecting group generally prevents this, but if observed, ensure cleavage conditions are not overly harsh (e.g., elevated temperatures).[5]
By carefully selecting the cleavage cocktail and optimizing reaction conditions, researchers can successfully deprotect peptides containing Asn(Trt) while minimizing side reactions, leading to higher yields of pure product for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Complex Peptides Using Boc-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) in Boc-based Solid-Phase Peptide Synthesis (SPPS), particularly for the synthesis of complex and challenging peptide sequences. Detailed protocols for its application, including in the synthesis of N-linked glycopeptides, are provided to facilitate its implementation in laboratory settings.
Introduction: The Challenges of Incorporating Asparagine in Peptide Synthesis
The incorporation of asparagine (Asn) residues into peptide sequences presents significant challenges in solid-phase peptide synthesis. The primary difficulties associated with asparagine incorporation include:
-
Side-Chain Dehydration: During the activation of the carboxylic acid of Boc-Asn-OH, particularly with carbodiimide (B86325) reagents, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue. This irreversible modification leads to a significant impurity that is difficult to separate from the desired peptide.[1][2]
-
Aspartimide Formation: The side-chain amide can also participate in the formation of a five-membered ring aspartimide intermediate, which can lead to racemization and the formation of isoaspartate-containing peptides.[1]
-
Poor Solubility: Unprotected asparagine derivatives often exhibit poor solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which can lead to incomplete reactions and lower yields.[3]
To overcome these challenges, protection of the asparagine side-chain amide is a critical strategy. In Boc-based SPPS, the trityl (Trt) and xanthyl (Xan) groups are the most common choices for asparagine side-chain protection.[2]
The Role of this compound in Mitigating Asparagine-Related Problems
This compound is an asparagine derivative where the side-chain amide is protected by a bulky trityl group. This protection offers several key advantages in the synthesis of complex peptides:
-
Prevention of Side-Chain Dehydration: The sterically hindering trityl group effectively prevents the dehydration of the side-chain amide to a nitrile during the activation step.[1]
-
Enhanced Solubility: The hydrophobic nature of the trityl group significantly improves the solubility of the Boc-Asn derivative in common organic solvents used in SPPS, such as DMF and DCM.[3] This enhanced solubility ensures more efficient and complete coupling reactions.
-
Application in "Difficult" Sequences: For hydrophobic peptides or sequences prone to aggregation, Boc-based SPPS, in general, can offer advantages over Fmoc-based strategies. The use of this compound in such syntheses can be particularly beneficial due to its solubility-enhancing properties.
Data Presentation
The following tables summarize the qualitative performance and solubility characteristics of this compound in comparison to other commonly used asparagine derivatives in Boc-SPPS.
Table 1: Qualitative Performance Comparison of Asparagine Derivatives in Boc-SPPS
| Parameter | This compound | Boc-Asn(Xan)-OH | Unprotected Boc-Asn-OH |
| Prevention of Side-Chain Dehydration | Highly Effective | Highly Effective[2] | Prone to significant dehydration[2] |
| Prevention of Aspartimide Formation | Effective | Known to suppress aspartimide formation[1] | Susceptible |
| Coupling Efficiency | Good, enhanced by solubility | Generally good[2] | Can be lower due to poor solubility[2] |
| Solubility in SPPS Solvents | Good | Good | Poor[3] |
| Deprotection Conditions | Acid-labile (TFA, HF)[2] | Acid-labile (TFA)[2] | Not Applicable |
| Primary Application | Enhancing solubility and minimizing side-product formation in Boc- and Fmoc-SPPS.[1] | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[1] | Used in sequences where side reactions are less of a concern. |
Table 2: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | A common and effective solvent for dissolving this compound and for coupling reactions. |
| Dichloromethane (DCM) | Soluble | Often used in Boc-SPPS for swelling the resin and during deprotection steps. Readily dissolves most Boc-protected amino acids.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A more polar alternative to DMF that can enhance solvation and improve coupling yields.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent that can be used for very sparingly-soluble protected peptides, sometimes in combination with other solvents.[5][6] |
Experimental Protocols
Protocol 1: Standard Incorporation of this compound in Boc-SPPS
This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) using manual Boc-SPPS.
-
Peptide synthesis vessel
-
Shaker
-
This compound
-
Solid-phase resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Kaiser test kit
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Shake for 5 minutes, drain, and add fresh 50% TFA in DCM.
-
Shake for an additional 20-25 minutes.
-
-
Washing:
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Shake for 2 minutes, drain, and repeat the neutralization step.
-
-
Washing:
-
Drain the neutralization solution.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and a suitable activating agent (e.g., HBTU or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours, or until the coupling is complete.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Next Cycle: The resin is now ready for the deprotection of the Boc group of the newly added amino acid and the coupling of the subsequent amino acid.
Protocol 2: Synthesis of an N-linked Glycopeptide using a Glycosylated Asparagine Building Block (Hypothetical Protocol)
The synthesis of N-linked glycopeptides is a complex process that typically involves the use of pre-formed glycosylated amino acid building blocks.[7][8] While Fmoc-based strategies are more commonly reported for this purpose, a Boc-based approach is also feasible.[9] This protocol provides a hypothetical workflow for the incorporation of a pre-synthesized Boc-Asn(Sugar)-OH building block, where the trityl group would have been used to protect the asparagine side chain during the glycosylation step and subsequently removed.
This protocol assumes the availability of the pre-synthesized Boc-Asn(Sugar)-OH building block.
-
Peptide Synthesis up to the Glycosylation Site: Synthesize the peptide chain on a suitable resin using the standard Boc-SPPS protocol (Protocol 1) up to the amino acid preceding the asparagine glycosylation site.
-
Deprotection of the N-terminal Boc Group: Perform the Boc deprotection and neutralization steps as described in Protocol 1 to expose the N-terminal amine for coupling.
-
Coupling of the Glycosylated Asparagine Building Block:
-
Dissolve 1.5-2 equivalents of the Boc-Asn(Sugar)-OH building block and a suitable activating agent (e.g., HBTU/HOBt or HATU) in DMF. Due to the steric bulk of the glycan, a more potent activating agent may be required.
-
Add the activated glycosylated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 4-12 hours) to ensure complete incorporation.
-
-
Monitoring the Coupling: The Kaiser test may be unreliable for sterically hindered couplings. Monitoring by cleavage of a small amount of resin and subsequent LC-MS analysis is recommended to confirm successful coupling.
-
Capping of Unreacted Amines: To prevent the formation of deletion sequences, it is advisable to cap any unreacted N-terminal amines using a capping agent such as acetic anhydride.
-
Continuation of Peptide Synthesis: Continue the elongation of the peptide chain by following the standard Boc-SPPS protocol for the remaining amino acids.
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, perform the final cleavage from the resin and global deprotection of all side-chain protecting groups.
-
A specific cleavage cocktail may be required depending on the protecting groups on the sugar moiety and other amino acids in the sequence. A common cleavage cocktail for Boc-SPPS is high-concentration TFA with scavengers (e.g., TFA/water/triisopropylsilane).
-
-
Purification: Purify the crude glycopeptide using reverse-phase HPLC.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, particularly those containing asparagine residues that are prone to side reactions and solubility issues. The trityl protecting group effectively prevents the formation of nitrile byproducts and enhances the solubility of the amino acid derivative, leading to improved coupling efficiencies and purer final products. The protocols provided herein offer a framework for the successful incorporation of this compound in both standard and more complex peptide synthesis workflows, including the synthesis of N-linked glycopeptides. Careful optimization of coupling and cleavage conditions is recommended to achieve the best results for each specific peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youngin.com [youngin.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-Asn(Trt)-OH in Hydrophobic Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase peptide synthesis (SPPS) of hydrophobic peptides presents significant challenges, primarily due to the propensity of the growing peptide chain to aggregate on the solid support. This aggregation can hinder reagent access, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and impure products. The incorporation of asparagine (Asn) residues within these sequences can further exacerbate these issues. The use of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) is a key strategy to mitigate some of these challenges. The bulky trityl (Trt) protecting group on the side-chain amide of asparagine enhances the solubility of the amino acid derivative and prevents side reactions such as dehydration to nitriles during activation.[1] However, its successful incorporation, particularly in hydrophobic sequences, requires careful optimization of synthesis protocols.
These application notes provide a detailed guide for the effective use of this compound in the synthesis of hydrophobic peptides, including comparative data on coupling efficiencies, detailed experimental protocols, and troubleshooting strategies.
Data Presentation: Strategies to Enhance Coupling Efficiency
The successful incorporation of this compound in hydrophobic sequences is highly dependent on the choice of coupling reagents and reaction conditions. While quantitative data for a direct comparison of a single hydrophobic versus a hydrophilic sequence is not extensively published, the following tables summarize expected outcomes and the relative performance of common coupling reagents based on their efficacy in "difficult" sequences, which often include hydrophobic stretches.
Table 1: Expected Coupling Efficiency of this compound in Different Sequence Types
| Peptide Sequence Type | Expected Coupling Efficiency (%) | Notes |
| Hydrophilic Sequence (e.g., containing Lys, Arg, His) | >99% | Generally high coupling efficiency with standard protocols. |
| Hydrophobic Sequence (e.g., containing Val, Ile, Leu, Phe) | 95-98% | May require optimized conditions such as double coupling, elevated temperatures, or the use of stronger coupling reagents to achieve high efficiency.[2][3] |
| Aggregation-Prone Sequence (e.g., β-amyloid fragments) | <95% | Significant risk of incomplete coupling. Requires specialized protocols and reagents to disrupt secondary structures.[3] |
Table 2: Comparative Performance of Common Coupling Reagents for this compound in Difficult Couplings
| Coupling Reagent | Class | Relative Efficiency | Recommended Use in Hydrophobic Sequences |
| HBTU/HOBt | Aminium Salt | High | Effective for most standard couplings. May require longer reaction times or double coupling for highly hydrophobic sequences. |
| HATU/HOAt | Aminium Salt | Very High | Considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester. Recommended for aggregation-prone sequences.[4] |
| DIC/HOBt | Carbodiimide | Moderate | A cost-effective option, but can be slower and may lead to side reactions like nitrile formation if the Asn side chain is not protected. The Trt group on this compound mitigates this risk.[1] |
| PyBOP | Phosphonium Salt | High | A good alternative to aminium salts, known for high efficiency and reduced risk of side reactions. |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a hydrophobic peptide sequence using manual Boc-SPPS. The example peptide sequence used for this protocol is a fragment of the hydrophobic amyloid beta peptide, Aβ(1-16): DAEFRHDSGYEVHHQK. While this specific fragment contains both hydrophobic and hydrophilic residues, the principles can be applied to more challenging hydrophobic sequences.
Protocol 1: Boc-SPPS of a Hydrophobic Peptide Containing Asparagine
Materials:
-
This compound
-
Other Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or HATU/HOAt)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF or a low-HF alternative)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal amino acid to the resin according to standard procedures for the chosen resin type.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and shake for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 1 min), followed by isopropanol (B130326) (2 x 1 min), and then DMF (3 x 1 min).[5]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and shake for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of this compound (and other amino acids):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours. For known difficult couplings within hydrophobic regions, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: After a successful coupling, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat Cycles: Repeat steps 3-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF with scavengers). Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Mandatory Visualizations
Logical Workflow for Overcoming Aggregation in Hydrophobic Peptide Synthesis
Caption: Troubleshooting workflow for aggregation during SPPS.
Signaling Pathway of Substance P, a Neuropeptide
Substance P is an 11-amino acid neuropeptide that contains two glutamine residues, which are structurally similar to asparagine. It is involved in a variety of physiological processes, including pain transmission and inflammation.[6][7] The following diagram illustrates the signaling pathway of Substance P upon binding to its receptor, the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).
Caption: Substance P signaling via the NK1 receptor.
Conclusion
The successful incorporation of this compound into hydrophobic peptide sequences is achievable with careful planning and optimization of the solid-phase synthesis strategy. The use of the trityl protecting group on the asparagine side chain is advantageous for improving solubility and preventing side reactions. By selecting appropriate coupling reagents, optimizing reaction conditions, and employing strategies to mitigate on-resin aggregation, researchers can successfully synthesize complex hydrophobic peptides containing asparagine with high yield and purity. These peptides are crucial for research in areas such as neurodegenerative diseases, antimicrobial development, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substance P - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing Boc-Asn(Trt)-OH to Prevent Nitrile Formation in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of Asparagine (Asn) into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. During the activation of the C-terminus of the Asn residue for coupling, the side-chain amide is susceptible to a dehydration reaction, which results in the formation of a β-cyanoalanine residue.[1] This nitrile formation is a critical side reaction that leads to impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and compromising the biological activity of the final product.[2]
To overcome this issue, protection of the Asn side-chain amide is essential. The trityl (Trt) group is the most widely used protecting group for this purpose.[2] The use of N-α-Boc-L-asparagine(Trt) (Boc-Asn(Trt)-OH) effectively prevents this dehydration side-reaction. The bulky trityl group provides steric hindrance, and its use can also improve the solubility of the amino acid derivative during coupling steps.[2] These application notes provide a detailed overview of the mechanism, protocols for use, and comparative data for this compound in Boc-SPPS.
Mechanism of Nitrile Formation and Prevention
The primary side-reaction for asparagine in peptide synthesis is the dehydration of the side-chain amide to a nitrile.[1] This occurs during the carboxyl activation phase, which is necessary for peptide bond formation. The Trityl protecting group physically obstructs this unwanted chemical pathway.
The bulky trityl group on the side-chain amide of this compound sterically hinders the dehydration reaction, ensuring the integrity of the asparagine residue during coupling.
Data Presentation: Comparative Performance
While exact quantitative data for nitrile formation is highly sequence- and condition-dependent, the performance benefits of using Asn(Trt) are well-established qualitatively.[2][3]
| Feature | Unprotected Asn (Boc-Asn-OH) | Trt-Protected Asn (this compound) |
| Nitrile Formation | Significant risk, especially with carbodiimide (B86325) activation, leading to β-cyanoalanine impurities.[1][3] | Effectively prevents side-chain dehydration.[2] |
| Coupling Efficiency | Couplings can be slower compared to other amino acids.[3] | Steric hindrance from the Trt group can sometimes slow down coupling reactions.[2] |
| Solubility | Standard solubility. | The Trt group improves the solubility of the derivative.[2] |
| Final Peptide Purity | Crude product often contains hard-to-remove nitrile impurities, complicating purification.[2] | Leads to higher purity of the crude peptide with respect to this specific side reaction. |
| Cleavage/Deprotection | Not applicable (no side-chain protecting group). | The Trt group is removed during the final acidolytic cleavage step (e.g., HF or high-% TFA).[2][4] |
Experimental Protocols
The following are generalized protocols for the use of this compound in manual or automated Boc-SPPS.
This protocol outlines a single coupling cycle for adding this compound to the growing peptide chain on the solid support.
-
Resin Preparation:
-
Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.[4]
-
Drain the DCM.
-
-
Boc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with Isopropanol (IPA) (2 times).
-
Wash with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.[5]
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6-10 equivalents) to the solution to begin pre-activation.
-
Immediately add the activated amino acid solution to the deprotected, neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional: Monitor reaction completion with a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.[6]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
-
This protocol describes the final cleavage of the peptide from the resin with the simultaneous removal of the Trt side-chain protecting group.
Caution: Strong acids like HF or high-concentration TFA are corrosive and toxic. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under vacuum for at least 1 hour.[7]
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A standard reagent for Trt removal is TFA-based.[2]
-
Recommended Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[7]
-
Note: TIS is a critical scavenger that traps the highly reactive trityl cations released during deprotection, preventing side reactions with sensitive residues like Trp or Met.[7]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per 0.1 mmol of synthesis scale).[7]
-
Agitate the slurry at room temperature for 2-4 hours.[6]
-
Important: The cleavage of the Trt group can be slow, especially when the Asn(Trt) residue is near the N-terminus of the peptide.[2][7] In such cases, extending the cleavage time may be necessary.[8]
-
-
Peptide Isolation:
-
Filter the resin using a fritted funnel and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail, followed by DCM, and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).[7]
-
-
Peptide Collection and Drying:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.[7]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
-
Overall Workflow
The integration of this compound follows the standard Boc-SPPS cycle, ensuring the integrity of the asparagine residue throughout the synthesis.
Conclusion
The dehydration of the asparagine side chain is a persistent challenge in solid-phase peptide synthesis. The use of this compound is a robust and highly effective strategy to prevent the formation of nitrile impurities. By sterically protecting the side-chain amide, this derivative ensures higher fidelity in peptide chain assembly, leading to a purer crude product and simplifying downstream purification processes. While considerations such as potentially slower coupling kinetics and the need for robust final cleavage conditions exist, the benefits of preventing this critical side reaction make this compound an indispensable tool for the synthesis of asparagine-containing peptides.
References
- 1. scite.ai [scite.ai]
- 2. benchchem.com [benchchem.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to Using Boc-Asn(Trt)-OH in Boc-SPPS: Application Notes and Protocols
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents significant challenges. The primary issues are the dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates, both of which can lead to impurities that are difficult to separate, ultimately impacting peptide yield and purity.[1] The use of a side-chain protecting group for the amide moiety of asparagine is a critical strategy to mitigate these problems.[1]
This guide provides a detailed protocol for the use of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (Boc-SPPS). The bulky trityl (Trt) group effectively shields the side-chain amide, preventing dehydration during the activation step. Furthermore, the Trt group enhances the solubility of the asparagine derivative in common SPPS solvents, which can contribute to higher coupling yields and the formation of fewer by-products.[2]
Performance and Characteristics of Asparagine Protecting Groups in Boc-SPPS
While direct quantitative, head-to-head comparative studies under identical conditions are limited in publicly available literature, a summary of performance characteristics can be compiled from various sources to guide the selection of the appropriate protected asparagine derivative.
| Parameter | This compound | Boc-Asn(Xan)-OH | Unprotected Boc-Asn-OH |
| Prevention of Side-Chain Dehydration | Highly effective in preventing nitrile formation.[3] | Highly effective, especially with carbodiimide (B86325) coupling reagents.[3] | Prone to significant dehydration, leading to nitrile impurities.[3] |
| Coupling Efficiency | Good coupling efficiency and increased solubility contribute to higher yields.[4][3] | Generally good, with improved solubility over unprotected derivatives.[3] | Can be lower due to poor solubility and side reactions.[3] |
| Solubility | Increased solubility in standard SPPS solvents like DMF and DCM.[4][2] | Enhanced solubility in organic solvents.[2] | Poor solubility in common SPPS solvents.[2] |
| Deprotection Conditions | The Trt group is acid-labile and is removed during the final cleavage with strong acids like HF or TFMSA.[3] It can be partially cleaved by the TFA used for Boc deprotection.[5] | The Xan group is labile to trifluoroacetic acid (TFA) and is typically removed during the standard Boc-deprotection steps.[2][3] | Not applicable. |
| Potential Side Reactions | The bulky Trt group can sometimes lead to steric hindrance.[4] Cleavage of the Trt group can be slow if the Asn(Trt) residue is at the N-terminus of the peptide.[4] | Generally considered to have a low propensity for side reactions.[3] | High propensity for nitrile formation and potential for aspartimide formation.[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a single cycle of Boc-SPPS for the incorporation of this compound.
Materials and Reagents:
-
This compound
-
Appropriate Boc-SPPS resin (e.g., Merrifield, PAM)[6]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Isopropyl alcohol (IPA)
-
Anhydrous Hydrogen Fluoride (HF) and a specialized apparatus (for final cleavage)
-
Scavengers (e.g., anisole)
Protocol for a Single Boc-SPPS Cycle:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g of resin) to swell it for at least 30 minutes.[2]
-
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin and agitate for 2-5 minutes.[2]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the solution and wash the resin with DCM (3 x 10 mL/g of resin).[2]
-
-
Neutralization:
-
Coupling of this compound:
-
Method A: HBTU Activation
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HBTU (2-4 equivalents) in DMF.[2]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[2]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Method B: DIC/HOBt Activation
-
In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIC (2-4 equivalents) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[2]
-
-
-
Monitoring the Coupling Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[7]
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Wash the resin with DCM (3 x 10 mL/g of resin).[2]
-
The peptide-resin is now ready for the next deprotection cycle.
-
-
Final Cleavage from Resin (HF Cleavage):
-
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.[2]
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v).[2]
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.[2]
-
Visualizations
Diagram 1: Boc-SPPS Workflow for this compound Incorporation
Caption: A typical cycle in Boc-based solid-phase peptide synthesis for the incorporation of this compound.
// Node Definitions BocAsnTrtOH [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation\n(e.g., DIC/HOBt)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="Coupling to\nPeptide-Resin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ProtectedPeptide [label="Boc-Asn(Trt)-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; BocDeprotection [label="Boc Deprotection\n(TFA/DCM)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AsnTrtPeptide [label="H₂N-Asn(Trt)-Peptide-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; FinalCleavage [label="Final Cleavage\n(e.g., HF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalPeptide [label="H₂N-...-Asn-...-COOH\n(Final Peptide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideReaction [label="Side Reaction Prevented:\nNitrile Formation", shape=note, fillcolor="#F1F3F4", fontcolor="#EA4335", style="dashed"];
// Edges BocAsnTrtOH -> Activation; Activation -> Coupling; Coupling -> ProtectedPeptide; ProtectedPeptide -> BocDeprotection [label="Next Cycle"]; BocDeprotection -> AsnTrtPeptide; ProtectedPeptide -> FinalCleavage [label="Final Step"]; FinalCleavage -> FinalPeptide; Activation -> SideReaction [style=dashed, color="#5F6368", arrowhead=none, label="Trt group blocks\nthis pathway"]; }
References
Troubleshooting & Optimization
How to avoid aspartimide formation with Boc-Asn(Trt)-OH
Welcome to the technical support center for preventing aspartimide formation when using asparagine and aspartic acid derivatives in peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to this common side reaction.
Compound of Interest
| Compound Name | Catalog Number |
| Boc-Asn(Trt)-OH | B558381 |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Significant aspartimide formation detected in a peptide containing an Asn-Gly sequence.
-
Cause: The Asn-Gly motif is particularly susceptible to aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue, which facilitates the intramolecular cyclization reaction.[1] While less common in Boc-SPPS than in Fmoc-SPPS, it can still occur, especially with prolonged coupling times or elevated temperatures.
-
Solution:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Employ a coupling reagent known for lower rates of side reactions. While highly active reagents like HBTU can be efficient, carbodiimides with an additive like DIC/HOBt may offer a better balance between reaction speed and suppression of side reactions. Slower-acting coupling reagents can reduce the likelihood of aspartimide formation.[2][3]
-
Temperature Control: Perform the coupling reaction at room temperature or below. Avoid elevated temperatures, which can accelerate aspartimide formation.[2][4]
-
Minimize Coupling Time: Use the minimum time required for complete coupling. Monitor the reaction progress using a qualitative test like the Kaiser test to avoid unnecessarily long reaction times.
-
-
Problem 2: Aspartimide formation is observed even with a less susceptible Asn-Xxx sequence.
-
Cause: Factors other than the amino acid sequence can promote aspartimide formation. These include the choice of solvent, the duration of the synthesis, and the specific coupling protocol used.
-
Solution:
-
Solvent Choice: The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity potentially leading to more side products.[2] While DMF is a standard solvent, consider evaluating alternative solvents if aspartimide formation is a persistent issue.
-
In Situ Neutralization: In Boc-SPPS, using an in situ neutralization protocol can reduce the time the deprotected N-terminal amine is exposed to basic conditions before coupling, which can help minimize side reactions.[1][5]
-
Protecting Group Strategy: While this compound is designed to protect the side-chain amide, in highly problematic sequences, alternative strategies such as backbone protection could be considered, although this is more common in Fmoc-SPPS.
-
Problem 3: Difficulty in purifying the desired peptide from aspartimide-related impurities.
-
Cause: Aspartimide formation can lead to a mixture of byproducts, including the aspartimide itself (a neutral loss of water, -18 Da), and upon hydrolysis, α- and β-peptides, which can be difficult to separate from the target peptide by HPLC.[3]
-
Solution:
-
Prevention over Purification: The most effective strategy is to minimize aspartimide formation during the synthesis using the methods described above.
-
Analytical Method Development: If byproducts are present, optimize your HPLC method for better separation.
-
Gradient Modification: Use a shallower gradient to improve the resolution between the desired peptide and the impurities.
-
Alternative Stationary Phase: Consider a different column chemistry that may offer better selectivity.
-
Ion-Pairing Agent: Experiment with different ion-pairing agents (e.g., TFA, formic acid) and their concentrations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs during peptide synthesis. It involves the cyclization of an asparagine (Asn) or aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl group.[3] This forms a five-membered succinimide (B58015) ring known as an aspartimide.[3] This intermediate can then undergo nucleophilic attack, leading to the formation of undesired α- and β-peptides, as well as racemized products.[3]
Q2: How can I detect aspartimide formation?
A2: Aspartimide formation can be detected by analyzing the crude peptide product using analytical techniques such as HPLC and mass spectrometry. A common indicator is the presence of a peak with a mass corresponding to a loss of 18 Da (the mass of water) from the target peptide.[3] However, the subsequent hydrolysis of the aspartimide can regenerate products with the same mass as the desired peptide, making detection by mass spectrometry alone challenging.[3] Therefore, careful analysis of the HPLC chromatogram for the appearance of closely eluting impurity peaks is crucial.
Q3: Does the Trityl (Trt) protecting group on this compound prevent aspartimide formation?
A3: The primary purpose of the Trityl group on the asparagine side chain is to prevent dehydration of the amide to a nitrile during activation.[6] While the bulky Trt group can offer some steric hindrance, it does not completely prevent aspartimide formation, especially in susceptible sequences and under forcing conditions.[1]
Q4: Is aspartimide formation more common in Boc-SPPS or Fmoc-SPPS?
A4: Aspartimide formation is generally a more significant problem in Fmoc-SPPS due to the repeated exposure to basic conditions (piperidine) for Fmoc group removal.[1] Boc-SPPS, which uses acidic conditions (TFA) for deprotection, is generally less prone to base-catalyzed aspartimide formation.[1] However, it can still occur, particularly during the coupling step.
Q5: Does the choice of coupling reagent affect aspartimide formation when using this compound?
A5: Yes, the choice of coupling reagent can influence the extent of aspartimide formation. Highly reactive coupling reagents that lead to rapid activation can sometimes promote side reactions. Using a milder activation method or a slower-acting coupling reagent may be beneficial in minimizing aspartimide formation.[2]
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for this compound Incorporation
| Coupling Reagent | Activation Speed | Relative Risk of Aspartimide Formation | General Recommendation |
| HBTU/DIPEA | Very Fast | Moderate | Use with caution in susceptible sequences. Minimize pre-activation and coupling times. |
| HATU/DIPEA | Very Fast | Moderate to High | Similar to HBTU, highly activating which can increase risk of side reactions. |
| DIC/HOBt | Moderate | Low to Moderate | A good balance of efficiency and low side reactions. Recommended for problematic sequences. |
| DIC/Oxyma | Moderate | Low | Oxyma is a good alternative to HOBt and is known to suppress racemization and side reactions. |
Data is synthesized based on general principles of peptide chemistry and reactivity of coupling reagents.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is for the incorporation of this compound into a growing peptide chain on a solid support using a standard carbodiimide/additive activation method.
-
Resin Swelling: Swell the resin-bound peptide in an appropriate solvent such as N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 2 minutes.
-
Drain the resin and repeat the treatment with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
-
-
Neutralization (in situ):
-
In a separate reaction vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add this activation mixture to the resin.
-
Immediately add N,N-diisopropylethylamine (DIPEA) (3.3 eq.) to the resin slurry.
-
-
Coupling:
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10 minutes.
Protocol 2: Analysis of Aspartimide Formation
This protocol outlines a method to assess the extent of aspartimide formation after the incorporation of this compound.
-
Sample Cleavage: After the coupling of this compound, take a small sample of the resin and dry it. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours.
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent for analysis (e.g., 50% acetonitrile (B52724) in water).
-
HPLC Analysis:
-
Analyze the crude peptide by reverse-phase HPLC using a C18 column.
-
Use a shallow gradient of acetonitrile in water with 0.1% TFA.
-
Look for the main product peak and any closely eluting pre- or post-peaks which may correspond to aspartimide-related impurities.
-
-
Mass Spectrometry Analysis:
-
Analyze the collected HPLC fractions or the crude peptide mixture by mass spectrometry.
-
Search for the expected mass of the target peptide and a mass corresponding to a loss of 18 Da, which indicates the presence of the aspartimide. Also, look for the target mass in unexpected peaks, which could indicate the presence of α- and β-peptide isomers.
-
Visualizations
Caption: Mechanism of aspartimide formation from an asparagine residue.
Caption: Troubleshooting workflow for addressing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-Asn(Trt)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reaction of Boc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges associated with the coupling of asparagine residues in peptide synthesis are side-chain dehydration, leading to nitrile formation, and aspartimide formation.[1] The bulky trityl (Trt) protecting group on the side-chain amide of this compound effectively minimizes these side reactions.[1] However, the steric hindrance from the Trt group can slow down the coupling reaction, potentially leading to incomplete coupling.[2]
Q2: How can I monitor the completion of the this compound coupling reaction?
A2: The completeness of the coupling reaction can be monitored using a qualitative colorimetric method like the Kaiser test (ninhydrin test).[1] A negative Kaiser test (beads remain yellow or colorless) indicates that there are no free primary amines, signifying a complete coupling reaction.[2] A positive test (blue or purple beads) indicates incomplete coupling and the need for further action.[2]
Q3: What should I do if the Kaiser test is positive after the initial coupling of this compound?
A3: A positive Kaiser test indicates incomplete coupling. The recommended procedure is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[2]
Q4: How does the choice of coupling reagent affect the reaction time and efficiency?
A4: The choice of coupling reagent is critical. For sterically hindered amino acids like this compound, more potent activating agents are recommended. Aminium/uronium salt-based reagents like HATU, HBTU, and HCTU are generally more efficient and lead to faster reaction times compared to carbodiimide-based reagents like DIC, especially when used with an additive like HOBt.[3]
Q5: What is the impact of the solvent on the coupling reaction?
A5: The solvent plays a crucial role in solvating the resin and the growing peptide chain, which is essential for efficient coupling.[4] N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are effective solvents for swelling the resin and dissolving the reagents, which can lead to higher coupling yields.[4][5] The choice of solvent can significantly impact the reaction's success.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance from the Trt group. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[2] |
| Inefficient activation of this compound. | Switch to a more potent coupling reagent such as HATU or HCTU.[3] | |
| Poor solvation of the resin or growing peptide chain. | Ensure adequate swelling of the resin before coupling. Consider switching to a solvent with better solvating properties like NMP or a DMF/DMSO mixture.[4][5] | |
| Slow Coupling Reaction | Steric hindrance from the bulky Trt group. | Increase the coupling reaction time. For standard couplings, 1-2 hours is typical, but for difficult couplings, this can be extended to 4 hours or even longer.[2][5] |
| Sub-optimal reaction temperature. | Gently heating the reaction vessel (e.g., to 50°C) can improve the reaction kinetics for sterically hindered couplings.[2] | |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling of this compound. | Optimize the coupling protocol by using a more efficient coupling reagent, extending the reaction time, or performing a double coupling.[2][3] |
| Incomplete removal of the N-terminal Boc group before coupling. | Ensure complete deprotection of the Boc group by using fresh TFA solution and allowing for sufficient deprotection time (typically 30 minutes).[6] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency | Notes |
| HATU/DIPEA | Aminium Salt | 30-60 minutes | Excellent | Often considered the gold standard for difficult couplings due to high reactivity and reduced risk of racemization.[3][7] |
| HBTU/DIPEA | Aminium Salt | 1-2 hours | Very Good | A reliable and commonly used coupling reagent.[8] |
| HCTU/DIPEA | Aminium Salt | 30-60 minutes | High | More reactive than HBTU, offering a good balance of performance and cost.[3] |
| DIC/HOBt | Carbodiimide | 1-4 hours | Good | A cost-effective option, but generally slower and less efficient for sterically hindered amino acids.[6][9] |
Table 2: Influence of Solvents on Coupling Efficiency
| Solvent | Key Characteristics | Relative Efficiency |
| N,N-Dimethylformamide (DMF) | Good at dissolving reagents and solvating the peptide-resin, leading to high coupling yields.[4] | High |
| N-Methylpyrrolidone (NMP) | More polar than DMF and can improve coupling yields by efficiently solvating the resin.[5] | High |
| Dichloromethane (DCM) | Good for swelling polystyrene resins and dissolving Boc-protected amino acids, but may not be as effective at solvating the growing peptide chain.[5] | Moderate |
| DMF/DMSO Mixtures | The addition of DMSO can disrupt peptide secondary structures and improve the solvation of aggregated sequences. | High (especially for aggregating sequences) |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
-
Washing: Thoroughly wash the resin with DCM to remove residual acid.[1]
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.[1]
-
Washing: Wash the resin with DCM and then DMF to prepare for the coupling step.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, proceed with a second coupling (see Troubleshooting Guide).
-
Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[1]
Protocol 2: Monitoring Coupling with the Kaiser Test
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (10-15 beads).
-
Washing: Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.[10]
-
Reagent Addition: Add 2-3 drops each of the following three solutions to the test tube containing the beads:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of a 0.001 M KCN solution diluted with 100 mL of pyridine.[10]
-
-
Heating: Heat the test tube at 110-120°C for 5 minutes.[10]
-
Observation: Observe the color of the beads and the solution.
-
Intense blue beads and/or solution: Incomplete coupling (positive result).
-
Colorless to yellow beads and solution: Complete coupling (negative result).[10]
-
Visualizations
Caption: A typical workflow for the coupling of this compound in solid-phase peptide synthesis.
Caption: A decision-making diagram for troubleshooting incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Trityl (Trt) Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions associated with the deprotection of the trityl (Trt) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Trt group deprotection?
The primary cause of side reactions is the generation of a highly stable but reactive triphenylmethyl carbocation (trityl cation, Trt+) during acid-catalyzed cleavage.[1][2] This electrophilic intermediate can react with various nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts.[3] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl cation.[1][3]
Q2: What are the most common side reactions observed during Trt deprotection, and how can they be minimized?
The most common side reactions include re-attachment of the trityl group, alkylation of nucleophilic residues, and oxidation. The table below summarizes these reactions and preventative measures.
| Side Reaction | Cause | Prevention |
| Re-attachment of Trityl Group | Insufficient scavenging of the reactive trityl cation, allowing it to re-react with the deprotected functional group (e.g., thiol of cysteine).[1] | Use an effective scavenger such as triisopropylsilane (B1312306) (TIS) in the cleavage cocktail to irreversibly convert the trityl cation to triphenylmethane.[1] |
| Alkylation | Reactive carbocations from other protecting groups (e.g., tert-butyl) or the trityl cation itself can alkylate nucleophilic amino acid side chains, such as tryptophan and cysteine.[1][4] | Ensure a sufficient concentration of scavengers in the cleavage cocktail. TIS is highly effective at scavenging carbocations.[1][5] |
| Oxidation | The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide bonds (dimers or oligomers).[1] | Add a reducing agent like 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.[1][6] |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamine residue, which can occur under acidic deprotection conditions.[7] | Protecting the glutamine side chain with a Trt group can mitigate this side reaction during synthesis.[7] |
| Dehydration to Nitrile | The side-chain amides of asparagine and glutamine can undergo dehydration to form a nitrile under strong acidic conditions.[4] | Using the trityl (Trt) group to protect the side chains of asparagine and glutamine can prevent this.[4] |
Q3: What is the role of scavengers in a Trt deprotection cocktail?
Scavengers are essential for complete and irreversible Trt group deprotection. Their primary function is to "trap" or "quench" the highly reactive trityl carbocations generated during acid cleavage.[1] By reacting with these carbocations, scavengers prevent them from reattaching to the desired deprotected functional group, thereby driving the reaction to completion.[1][5] Triisopropylsilane (TIS) is a particularly effective scavenger that converts the trityl cation to the stable and unreactive triphenylmethane.[1]
Troubleshooting Guides
Problem: Incomplete Deprotection of the Trt Group
Symptom: Analytical data (e.g., HPLC, Mass Spectrometry) shows a significant amount of the Trt-protected starting material remaining after the deprotection reaction.
Possible Causes and Solutions:
-
Insufficient Acid Strength or Reaction Time: The optimal cleavage time is typically 2-4 hours at room temperature, but may vary depending on the substrate.[1]
-
Inefficient Scavenging: The trityl cation may be reattaching to the deprotected functional group.
-
Solution: Ensure an adequate concentration of an effective scavenger, such as TIS, in your cleavage cocktail.[1]
-
Problem: Presence of Unexpected Adducts in the Final Product
Symptom: Mass spectrometry data reveals species with mass additions corresponding to the alkylation of your product.
Possible Causes and Solutions:
-
Alkylation by Trityl Cation or Other Protecting Groups: The trityl cation or other carbocations generated from acid-labile protecting groups (e.g., Boc, t-Bu) can alkylate nucleophilic residues like tryptophan or cysteine.[1][4]
Quantitative Data on Cleavage Conditions
The efficiency of Trt group cleavage and the extent of side-product formation are influenced by several factors. The following table summarizes key data from studies on the cleavage of Trt-protected cysteine-containing peptides.
| Cleavage Cocktail Composition | Reaction Time (hours) | Temperature (°C) | Deprotection Efficiency (%) | S-tert-butylated Side Product (%) |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | 25 | >95 | <1 |
| 95% TFA, 5% Thioanisole | 4 | 25 | ~90 | 5-10 |
| 88% Formic Acid | 2 | 25 | 85-95 | Not Reported |
| 1-5% TFA in DCM | 1 | 25 | Variable (for selective deprotection) | Dependent on other groups |
Data adapted from studies on the cleavage of Cys(Trt)-containing peptides and general deprotection protocols.[3][9] This data indicates that prolonged reaction times and less effective scavengers can increase the formation of side products.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of S-Trityl Cysteine
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group from a cysteine-containing peptide on solid-phase resin.
Materials:
-
Trityl-protected peptide on resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Standard laboratory glassware and filtration apparatus
-
Centrifuge
Procedure:
-
Swell the resin-bound peptide in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. A color change to yellow or orange is often observed due to the formation of the trityl cation.[3]
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.[3]
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.[3]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Mechanism of acid-catalyzed Trt deprotection and the role of scavengers.
Caption: Troubleshooting workflow for Trt group deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Asparagine Side-Chain Deprotection
This guide addresses the common and often challenging issue of incomplete trityl (Trt) group deprotection from N-terminal asparagine (Asn) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete cleavage of the Trt protecting group from an N-terminal Asn residue?
Incomplete deprotection of N-terminal Asn(Trt) is a well-documented issue in peptide synthesis.[1] The primary cause is the reduced acid lability of the Trt group when the asparagine residue is at the N-terminus of a peptide.[2] This sluggishness is attributed to the proximity of the protonated N-terminal amino group, which can sterically hinder the access of cleavage reagents to the Trt-protected side chain.[2][3][4] This issue is specific to N-terminal Asn and does not typically occur when the Asn(Trt) residue is internal in the peptide sequence.[3]
Q2: How can I detect incomplete Trt group removal?
The most reliable methods for detecting incomplete Trt deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]
-
HPLC Analysis: In a reverse-phase HPLC chromatogram, the Trt-protected peptide is more hydrophobic and will therefore have a longer retention time than the fully deprotected peptide.[4] Incomplete deprotection will appear as a distinct, later-eluting peak.[4]
-
Mass Spectrometry: MS analysis will show a mass difference corresponding to the molecular weight of the trityl group (approximately 242.32 Da).[4] A peak with this additional mass confirms the presence of the Trt-protected species.[4]
Q3: What are scavengers and why are they critical during Trt deprotection?
During acid-mediated deprotection (e.g., with TFA), the Trt group is released as a stable but highly reactive trityl cation.[1] If not "trapped," this cation can reattach to nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), causing unwanted side reactions.[1][4] Scavengers are nucleophilic reagents added to the cleavage cocktail to quench these reactive cations.[1] Common scavengers include Triisopropylsilane (TIS), water, 1,2-Ethanedithiol (EDT), and phenol.[1]
Q4: Are there alternative protecting groups for asparagine that can avoid this issue?
Yes, several alternative protecting groups for the asparagine side-chain are more acid-labile and can prevent the challenges associated with N-terminal Asn(Trt) deprotection.[2] Using these alternatives in future syntheses is a viable strategy for problematic sequences.[1][4]
| Protecting Group | Key Advantage | Reference |
| Methyl-trityl (Mtt) | More acid-labile than Trt, offering easier removal. | [2][4] |
| Xanthenyl (Xan) | Has been shown to completely overcome the problem of incomplete deprotection. | [2][4] |
| Dmcp | A useful alternative, particularly for lengthy peptides. | [1] |
Q5: Can the Trt group be removed selectively while the peptide is still on the resin?
Yes, the high acid lability of the Trt group allows for its selective removal while the peptide remains attached to the solid support.[1] This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (B109758) (DCM), such as 1-5% TFA.[1] This method is useful for performing on-resin modifications to the newly deprotected asparagine side chain.[1]
Troubleshooting Guide
This guide provides systematic solutions for incomplete deprotection of N-terminal Asn(Trt).
Issue: HPLC/MS analysis shows a significant amount of remaining Trt-protected peptide after standard cleavage.
This is the most common sign of incomplete cleavage.[1] The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for incomplete Asn(Trt) deprotection.
Troubleshooting Steps in Detail
-
Extend Cleavage Time: The most direct approach is to increase the duration of the TFA cleavage reaction.[2] For N-terminal Asn(Trt) residues, extending the cleavage time to 4 hours or even longer is often necessary to achieve complete deprotection.[1][2][5]
-
Repeat Cleavage: If deprotection is still incomplete after 6 hours, it is recommended to precipitate the peptide, wash it thoroughly, and subject it to a second cleavage treatment with a fresh cocktail of reagents.[1][2]
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail is appropriate. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5).[2] The inclusion of TIS is highly recommended for scavenging the trityl cations.[2] For peptides containing other sensitive residues like Trp, Cys, or Met, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required.[2][6]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides with Asn(Trt)
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[2]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common non-odorous cocktail is Reagent B : Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v).[2] For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is sufficient.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin. Gently agitate or stir the suspension at room temperature for 2-3 hours.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2][4]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether to remove residual scavengers.[2]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm complete deprotection.[2]
Protocol 2: Modified Cleavage for N-Terminal Asn(Trt) Residues
This protocol is recommended when incomplete deprotection of an N-terminal Asn(Trt) is anticipated or has been observed.
-
Resin and Cocktail Preparation: Follow steps 1 and 2 from Protocol 1.
-
Extended Cleavage Reaction: Add the cleavage cocktail to the dry resin. Agitate the suspension at room temperature for an extended period of 4 to 6 hours .[1][2]
-
Monitoring (Optional but Recommended): If possible, take a small aliquot of the cleavage mixture at 2-hour intervals. Precipitate the peptide from the aliquot and analyze its purity by HPLC to monitor the progress of the deprotection.[2]
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
-
Drying and Analysis: Follow steps 6 and 7 from Protocol 1.
-
Repeat if Necessary: If analysis still shows significant amounts of Trt-protected peptide, precipitate the entire batch, wash with ether, and repeat the cleavage (Step 2) with a fresh cocktail for another 2-4 hours.[1][2]
| Cleavage Condition | Standard Time | Extended Time | Repeated Cleavage |
| Target Residue | Internal Asn(Trt) | N-terminal Asn(Trt) | Stubborn N-terminal Asn(Trt) |
| Reaction Time | 2-3 hours | 4-6 hours | Initial 4-6h, then fresh cocktail for 2-4h |
| Expected Outcome | >95% Deprotection | >95% Deprotection | >98% Deprotection |
| Recommendation | Standard procedure | First-line troubleshooting | For highly resistant cases |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Managing steric hindrance during Boc-Asn(Trt)-OH incorporation
Welcome to the technical support center for managing challenges associated with the incorporation of Boc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to steric hindrance and other common issues encountered during the coupling of this sterically demanding amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What makes the incorporation of this compound challenging in SPPS?
The primary difficulty in coupling this compound arises from significant steric hindrance. This is caused by the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and the large trityl (Trt) group protecting the side-chain amide of asparagine. This steric bulk can physically impede the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.
Q2: What are the main side reactions associated with asparagine incorporation, and how does the Trt group help?
The two primary side reactions during asparagine incorporation are dehydration of the side-chain amide to form a nitrile (β-cyanoalanine) and aspartimide formation.[1] The bulky trityl (Trt) protecting group on the side-chain amide is crucial for preventing these side reactions, particularly dehydration, during the activation step of the carboxylic acid.[1]
Q3: How can I determine if the coupling of this compound is incomplete?
A qualitative ninhydrin (B49086) (Kaiser) test is a rapid and effective method to check for the presence of unreacted primary amines on the resin.[1] A positive result, indicated by a blue or purple color on the resin beads, signifies an incomplete coupling reaction. For a quantitative assessment, a small sample of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the desired peptide and any deletion sequences.[2]
Q4: When should I consider "double coupling" for this compound?
A "double coupling" should be considered when a ninhydrin test performed after the initial coupling reaction is positive, indicating incomplete coupling.[3] This strategy involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[3]
Q5: What is "capping," and when is it necessary during the incorporation of this compound?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step. This is typically done using acetic anhydride (B1165640). Capping is recommended if a double coupling of this compound still results in a positive ninhydrin test. This procedure terminates the unreacted peptide chains, preventing the formation of deletion sequences in the final product.
Troubleshooting Guides
Issue: Positive Ninhydrin Test After Initial Coupling
A positive ninhydrin test (blue/purple beads) after the initial coupling of this compound indicates the presence of unreacted free amines, signifying an incomplete reaction.
| Possible Cause | Recommended Solution |
| Insufficient Reagent Potency | Switch to a more potent coupling reagent. For sterically hindered amino acids, uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP) are generally more effective than standard carbodiimides like DIC.[4] |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents.[3] |
| Suboptimal Reaction Conditions | Increase the coupling reaction time (e.g., from 1-2 hours to 2-4 hours). For particularly difficult couplings, consider increasing the reaction temperature to 40°C or utilizing microwave-assisted synthesis. |
| Peptide Aggregation | If the growing peptide chain is prone to aggregation, which can block the N-terminal amine, consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to disrupt secondary structures. |
Data Presentation
While direct head-to-head quantitative data for the coupling efficiency of this compound with various reagents is not extensively published, the following table summarizes the relative performance and key characteristics of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Typical Coupling Time | Potential Issues |
| HATU | Aminium/Uronium Salt | Very High | 30-60 minutes | More expensive; based on potentially explosive HOAt. |
| HBTU/HCTU | Aminium/Uronium Salt | High | 30-60 minutes | HCTU is more reactive than HBTU. |
| PyBOP | Phosphonium Salt | High | 30-60 minutes | Produces the carcinogenic byproduct HMPA (BOP, not PyBOP). |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 1-2 hours | Can be less effective for highly hindered couplings. |
| COMU | Aminium/Uronium Salt | Very High | 30-60 minutes | Safer alternative to HATU as it is based on OxymaPure.[5] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation : Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Activation Mixture : In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction : Add the activation mixture to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.[2]
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Monitoring : Perform a ninhydrin (Kaiser) test to check for completion of the coupling.
Protocol 2: Double Coupling Procedure
-
Initial Coupling : Follow the Standard Coupling Protocol (Protocol 1).
-
Monitoring : Perform a ninhydrin test. If the test is positive, proceed to the next step.
-
Washing : Drain the reaction vessel without washing the resin.[3]
-
Second Coupling : Prepare a fresh solution of activated this compound as described in the Standard Coupling Protocol. Add the fresh solution to the resin.
-
Reaction : Allow the second coupling to proceed for 1-2 hours.[3]
-
Final Wash : Wash the resin as per the standard protocol (DMF and DCM washes).
-
Final Monitoring : Perform a final ninhydrin test to confirm the completion of the reaction.
Protocol 3: Capping of Unreacted Amines
-
Final Coupling Attempt : After the final coupling attempt (either single or double coupling), wash the peptide-resin with DMF (3 times).
-
Capping Solution : Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.
-
Capping Reaction : Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash : Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: General workflow for a single cycle of Boc-SPPS.
References
Technical Support Center: Synthesis of Peptides with Multiple Asparagine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic peptides containing multiple asparagine (Asn) residues.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Asn-rich peptides.
Issue 1: Low Yield and Purity of the Crude Peptide
-
Question: My solid-phase peptide synthesis (SPPS) of a peptide with multiple Asn residues resulted in a low yield and a complex crude product profile on my HPLC. What are the likely causes and how can I improve it?
-
Answer: Low yield and purity in Asn-rich peptide synthesis often stem from two primary challenges: on-resin aggregation and side reactions involving the Asn side chain.
-
Aggregation: Multiple Asn residues can promote inter- and intra-chain hydrogen bonding, leading to peptide aggregation on the solid support. This aggregation can hinder the accessibility of reagents, resulting in incomplete deprotection and coupling steps, which in turn leads to deletion and truncated peptide impurities.[1][2]
-
Side Reactions: The primary side reaction for asparagine is the dehydration of its side-chain amide to a nitrile, especially when using carbodiimide-based coupling reagents.[3][4] Another common issue is aspartimide formation, which is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can be catalyzed by both acidic and basic conditions.[1]
Troubleshooting Steps:
-
Employ Side-Chain Protection for Asparagine: The most effective way to prevent side-chain dehydration is to use a protecting group on the Asn side-chain amide. The trityl (Trt) group is the most widely used and is highly effective.[4]
-
Optimize Coupling Chemistry:
-
Incorporate Aggregation-Disrupting Strategies:
-
Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid every 6-7 residues. This physically disrupts the hydrogen bonding that leads to aggregation.[1][6]
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, you can substitute a dipeptide unit with a pseudoproline derivative. These introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that cause aggregation.[1][2]
-
-
Optimize Deprotection Conditions: To minimize aspartimide formation during Fmoc removal, consider adding HOBt to the piperidine (B6355638) deprotection solution.[1]
-
Elevated Temperature: Increasing the reaction temperature during coupling can sometimes improve coupling efficiency for difficult sequences, but it should be used with caution as it can also increase the rate of side reactions.[7][8]
-
Issue 2: Poor Solubility of the Cleaved Peptide
-
Question: After cleaving my Asn-rich peptide from the resin, it is poorly soluble in standard HPLC solvents, making purification difficult. What can I do?
-
Answer: Poor solubility is a common consequence of peptide aggregation, which can persist even after cleavage from the solid support. The strong hydrogen bonding networks formed by multiple Asn residues contribute to the formation of insoluble β-sheet structures.[9]
Troubleshooting Steps:
-
Disaggregation Protocol: Before purification, attempt to disaggregate the peptide. A common and effective method is to dissolve the lyophilized crude peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[6][10] After dissolution, the solvent can be removed by a gentle stream of nitrogen, and the resulting peptide film can be redissolved in the desired purification buffer.
-
Use of Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) to the purification buffers can help to solubilize aggregated peptides. However, these will need to be removed in a subsequent step.
-
Alternative Purification Strategies: If poor solubility in standard reversed-phase HPLC conditions (acetonitrile/water with TFA) is the issue, consider alternative chromatographic methods. Ion-exchange chromatography (IEX) can be a powerful orthogonal technique, especially for peptides with a net charge.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the asparagine side chain?
A1: The trityl (Trt) protecting group is the most widely used and generally recommended for the side chain of asparagine during Fmoc-based solid-phase peptide synthesis.[4] It effectively prevents the dehydration of the side-chain amide to a nitrile.[4] Furthermore, the use of Fmoc-Asn(Trt)-OH can improve the solubility of the amino acid derivative.[4]
Q2: How can I prevent aspartimide formation?
A2: Aspartimide formation is a significant side reaction, especially in sequences containing Asp-Xxx where Xxx is Gly, Ala, or Ser.[1] While it primarily involves aspartic acid, it is a common concern in peptide synthesis. To minimize this side reaction:
-
Use backbone protection with Hmb or Dmb on the preceding amino acid.[1]
-
Add HOBt to the piperidine solution used for Fmoc deprotection.[1]
-
Avoid prolonged exposure to basic conditions.
Q3: Can I use microwave synthesis for peptides with multiple Asn residues?
A3: Yes, microwave-assisted peptide synthesis can be beneficial as the elevated temperature can help to disrupt aggregation and improve coupling efficiency.[7] However, it is crucial to carefully optimize the temperature and reaction times, as excessive heat can potentially increase the rate of side reactions like racemization and aspartimide formation.[8]
Q4: What are the ideal cleavage conditions for peptides containing multiple Asn(Trt) residues?
A4: A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), is typically effective for removing the Trt group from Asn and cleaving the peptide from the resin.[4] The cleavage time is generally 1-3 hours.[4] If your peptide contains other sensitive residues like tryptophan, the addition of scavengers such as thioanisole (B89551) can help to prevent alkylation side reactions.[5]
Q5: My peptide still shows aggregation after purification. How can I confirm this and what can I do?
A5: Aggregation can be detected by several methods, including:
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.[6]
-
UV-Visible Absorbance: Increased turbidity can be measured as an increase in absorbance.[6]
-
Thioflavin T (ThT) Fluorescence Assay: To detect the presence of amyloid-like fibrillar aggregates.[6]
If aggregation is confirmed, the disaggregation protocol using TFA/HFIP mentioned in the troubleshooting guide can be attempted on the purified material.[6][10] For future syntheses, incorporating aggregation-disrupting strategies from the outset is the best approach.
Data Summary
Table 1: Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Potential Disadvantages | Deprotection Conditions |
| None | Cost-effective | Prone to side-chain dehydration to nitrile with carbodiimide (B86325) reagents.[4][5] | N/A |
| Trityl (Trt) | Widely used, effectively prevents side-chain dehydration, improves solubility of the Fmoc-Asn-OH derivative.[4] | Steric hindrance can sometimes slow coupling reactions.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[4] |
Table 2: Strategies to Overcome Aggregation in Asn-Rich Peptides
| Strategy | Principle | Typical Application | Impact on Yield/Purity |
| Backbone Protection (Hmb, Dmb) | Disrupts inter-chain hydrogen bonding by introducing a bulky group on the backbone amide nitrogen.[1] | Incorporate every 6-7 residues in aggregation-prone sequences.[1][6] | Significantly improves coupling and deprotection efficiency, leading to higher crude purity and yield. Also prevents aspartimide formation.[1] |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures.[1][2] | Replace a Ser or Thr residue and the preceding amino acid with the appropriate pseudoproline dipeptide.[2] | Highly effective in preventing aggregation, making the synthesis of previously inaccessible sequences possible.[12][13] |
| Microwave Synthesis | Uses elevated temperatures to increase reaction kinetics and disrupt secondary structures.[7] | Can be applied throughout the synthesis. | Can improve purity and speed up synthesis, but requires careful optimization to avoid increasing side reactions.[7][8] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times), followed by DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (4 equivalents), HCTU (3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin as described in step 3.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether.
-
Drying: Dry the crude peptide under vacuum to obtain a powder.
Protocol 3: Disaggregation of Crude Peptide
-
Preparation: In a chemical fume hood, place 1-5 mg of the lyophilized crude peptide into a glass vial.
-
Dissolution: Add a 1:1 mixture of TFA and hexafluoroisopropanol (HFIP) to the peptide to achieve a concentration of approximately 0.5 mg/mL.
-
Incubation: Vortex the mixture at room temperature until the peptide is fully dissolved.
-
Solvent Removal: Dry the peptide solution under a gentle stream of nitrogen gas until a film is formed.
-
Final Dissolution: Dissolve the resulting peptide film in the desired aqueous buffer for purification.[6]
Visualizations
Caption: Workflow for the synthesis and purification of Asn-rich peptides.
Caption: Decision-making workflow for troubleshooting low yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. occamdesign.com [occamdesign.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-works.com [bio-works.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines, specifically after a failed Boc-Asn(Trt)-OH coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of capping in solid-phase peptide synthesis?
A1: Capping is a critical step in SPPS to permanently block unreacted N-terminal amines on the growing peptide chain.[1] This is achieved by acetylating these free amines, rendering them inert to subsequent coupling cycles. The primary goal is to prevent the formation of deletion sequences—peptides missing one or more amino acid residues—which are often difficult to separate from the target peptide, thereby improving the purity of the final product.[1]
Q2: Why is this compound coupling prone to failure?
A2: The coupling of this compound can be challenging due to several factors. Asparagine itself is prone to side reactions like dehydration of the side-chain amide to a nitrile, especially during the activation step.[2] The bulky trityl (Trt) protecting group on the side chain, while preventing this dehydration, can cause significant steric hindrance.[2] This steric bulk can impede the approach of the activated amino acid to the free amine on the resin, leading to incomplete coupling. Furthermore, peptide aggregation, where the growing peptide chains interact with each other, can also block reactive sites.[3]
Q3: How do I detect a failed this compound coupling reaction?
A3: The most common method for detecting incomplete coupling is the qualitative Kaiser test (or ninhydrin (B49086) test).[1][4][5] This colorimetric assay detects the presence of free primary amines. A positive result (blue or purple color) indicates that the coupling was incomplete, while a negative result (yellow or colorless) suggests a successful coupling.[4][5] For a more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC or mass spectrometry to identify deletion sequences.
Q4: Should I cap immediately after a failed coupling?
A4: No, the recommended first step after a positive Kaiser test is to perform a "double coupling" or "recoupling".[1] This involves repeating the coupling step with fresh reagents to try and drive the reaction to completion. Capping should be considered a last resort if the recoupling attempt also fails to give a negative Kaiser test result.[1]
Q5: What are the standard reagents used for capping?
A5: The most widely used capping agent is acetic anhydride (B1165640).[6] It is typically used in a solution with a base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[6]
Troubleshooting Guide: Failed this compound Coupling and Capping
This guide provides a systematic approach to troubleshoot and resolve issues related to the incomplete coupling of this compound.
Step 1: Detection of Incomplete Coupling
-
Action: Perform a Kaiser test on a small sample of resin beads after the initial coupling of this compound.
-
Observation:
-
Negative Test (Yellow/Colorless): Coupling is successful. Proceed to the next deprotection step.
-
Positive Test (Blue/Purple): Coupling is incomplete. Proceed to Step 2.
-
Step 2: Recoupling
-
Action: If the Kaiser test is positive, perform a double coupling.
-
Protocol:
-
Wash the resin thoroughly with DMF to remove any remaining reagents from the first coupling.
-
Prepare a fresh solution of activated this compound using your standard coupling reagents.
-
Add the fresh solution to the resin and allow the reaction to proceed for the same duration as the initial coupling.
-
Perform a second Kaiser test.
-
-
Observation:
-
Negative Test: Recoupling was successful. Proceed with the synthesis.
-
Positive Test: Recoupling failed. Proceed to Step 3.
-
Step 3: Capping of Unreacted Amines
-
Action: If the Kaiser test remains positive after recoupling, cap the unreacted amines to prevent the formation of deletion peptides.
-
Protocol: See the detailed "Experimental Protocol for Capping with Acetic Anhydride" below.
-
Verification: After the capping procedure, perform a final Kaiser test. A negative result will confirm the successful acetylation of all remaining free amines.
Quantitative Data Summary
While exact capping efficiencies can be sequence-dependent and require quantitative analysis, the following table summarizes common capping protocols and their expected outcomes based on standard laboratory practices.
| Capping Reagent Cocktail | Base | Solvent | Typical Concentration | Reaction Time | Expected Capping Efficiency |
| Acetic Anhydride | Pyridine | DMF | 10-20% Ac₂O, 5-10% Pyridine | 20-30 min | >99% |
| Acetic Anhydride | DIPEA | DMF | 10-20% Ac₂O, 2-5% DIPEA | 20-30 min | >99% |
| Acetic Anhydride | N-Methylmorpholine (NMM) | DMF | 10-20% Ac₂O, 5-10% NMM | 20-30 min | >99% |
Experimental Protocols
Detailed Experimental Protocol for the Kaiser Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol (B145695).
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.
-
Wash the beads thoroughly with ethanol and decant the solvent.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless or faint blue: Coupling is complete.
-
Dark blue solution, colorless beads: Coupling is nearly complete. Consider extending the coupling time or capping.
-
Light blue solution, dark blue beads: Incomplete coupling. Recouple the amino acid.
-
Intense blue solution and beads: Coupling has failed. Check reagents and protocol.
Detailed Experimental Protocol for Capping with Acetic Anhydride
This protocol describes the acetylation of unreacted amines on the solid support.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Wash: After the final failed coupling attempt, wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove any residual reagents.
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is 20% (v/v) acetic anhydride and 2% (v/v) DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged. Agitate the mixture at room temperature for 30 minutes.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 minute) and then with dichloromethane (B109758) (DCM) (3 x 1 minute) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Visualizations
References
Technical Support Center: Double Coupling Protocol for Difficult Boc-Asn(Trt)-OH Additions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenging Boc-Asn(Trt)-OH coupling reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes difficult?
A1: The coupling of this compound can be challenging due to several factors. The bulky trityl (Trt) protecting group on the asparagine side chain, combined with the N-terminal Boc group, can cause significant steric hindrance.[1] This bulkiness can impede the approach of the activated amino acid to the free amine on the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1] Additionally, certain peptide sequences are prone to aggregation on the solid support, which can block reactive sites.[2]
Q2: What are the primary side reactions associated with asparagine incorporation, and how does the Trt group help?
A2: The two main side reactions during asparagine incorporation are dehydration of the side-chain amide to form a nitrile and the formation of aspartimide intermediates.[3] The bulky Trt group effectively protects the side-chain amide, minimizing both of these unwanted reactions during the activation and coupling steps.[3][4]
Q3: When should I consider using a double coupling protocol for this compound?
A3: A double coupling protocol is recommended when a qualitative monitoring test, such as the Kaiser (ninhydrin) test, indicates incomplete coupling after the initial attempt.[5][6] A positive Kaiser test (a blue or violet color on the resin beads) signifies the presence of unreacted primary amines.[1] This strategy is particularly useful for sterically hindered amino acids or difficult sequences.[7]
Q4: Can I use stronger coupling reagents instead of a double coupling?
A4: Yes, switching to a more potent coupling reagent is a valid strategy.[2] Onium salt-based reagents like HATU or HBTU are generally more effective for difficult couplings than carbodiimide-based reagents like DIC/HOBt.[2][5] In some cases, using a stronger reagent from the outset can prevent the need for a double coupling. However, if an incomplete coupling is observed even with a standard potent reagent, a second coupling is the appropriate next step.[6]
Q5: Will double coupling increase the risk of racemization?
A5: While prolonged exposure to coupling conditions can increase the risk of racemization for some amino acids, modern coupling reagents like HATU are designed to minimize this side reaction due to their rapid kinetics.[5] For asparagine, the primary concern is often incomplete coupling and side-chain reactions rather than racemization. The benefit of achieving a complete coupling generally outweighs the minimal additional risk of racemization from a second coupling step.
Troubleshooting Guide for this compound Coupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test (blue/purple beads) after the first coupling. | 1. Steric Hindrance: The bulky Boc and Trt groups are preventing complete reaction.[1] 2. Inefficient Activation: The coupling reagent may not be potent enough for this specific coupling.[2] 3. Peptide Aggregation: The growing peptide chain is aggregated on the resin, blocking access to the N-terminal amine.[2] | 1. Perform a Double Coupling: Immediately proceed with a second coupling step using fresh reagents.[7] Do not wash with DCM or IPA before the second coupling, only with DMF.[1] 2. Switch to a Stronger Activator: For subsequent similar couplings, consider using HATU or HBTU from the start.[7] 3. Change Solvent: For future syntheses with this sequence, consider using NMP instead of DMF to improve solvation and disrupt aggregation.[2] |
| Kaiser test is still positive after a double coupling. | 1. Severe Aggregation: The peptide sequence is highly prone to forming secondary structures that are inaccessible. 2. Degraded Reagents: The amino acid or coupling reagents may have degraded due to improper storage.[2] | 1. Cap Unreacted Amines: To prevent the formation of deletion sequences, cap the remaining free amines using acetic anhydride.[2][6] 2. Optimize Future Syntheses: For subsequent attempts at this sequence, consider incorporating "magic mixtures" with chaotropic salts to disrupt aggregation or increasing the reaction temperature modestly (e.g., to 40°C).[2] 3. Verify Reagent Quality: Ensure all reagents are fresh and stored under anhydrous conditions.[2] |
| Low final peptide yield despite negative Kaiser tests. | 1. Side-chain Dehydration: Although the Trt group minimizes this, some nitrile formation may still occur, especially with carbodiimide (B86325) reagents.[3][8] 2. Aspartimide Formation: This can lead to impurities that are difficult to separate from the target peptide.[3] | 1. Confirm Product with Mass Spectrometry: Analyze the crude product to identify any byproducts. 2. Use HOBt or Oxyma: When using carbodiimide activators, the addition of HOBt or Oxyma can help suppress side reactions.[9] |
Data Presentation
Table 1: Recommended Reagent Equivalents for this compound Coupling (0.1 mmol Scale)
| Reagent | Standard Coupling (equivalents) | Double Coupling (equivalents per coupling) |
| This compound | 3-4 | 3-4 |
| Coupling Reagent (e.g., HATU, HBTU) | 3-4 | 3-4 |
| Base (e.g., DIEA) | 6-8 | 6-8 |
Equivalents are relative to the resin loading capacity.
Experimental Protocols
Standard Single Coupling Protocol for this compound (using HATU)
-
Resin Preparation: Following the deprotection of the N-terminal Boc group of the preceding amino acid and subsequent washes, ensure the peptide-resin is neutralized with a 5-10% solution of DIEA in DMF.[1] Wash the resin thoroughly with DMF to remove excess base.[1]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF. Add DIEA (6-8 eq.) to the mixture and allow it to pre-activate for 1-5 minutes.[1][5]
-
Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[3]
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for completion.[5] A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.[1]
Double Coupling Protocol for this compound
-
First Coupling: Follow steps 1-3 of the "Standard Single Coupling Protocol".
-
First Monitoring: Perform a Kaiser test. If the result is positive (blue/purple beads), proceed immediately to the next step.
-
Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) to remove soluble byproducts.[1] Do not wash with DCM or other solvents at this stage.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of the standard protocol. Add this fresh solution to the resin and agitate for another 1-2 hours.[7]
-
Final Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[1]
-
Final Washing: Once the test is negative, wash the resin extensively with DMF and DCM.[1] If the test remains positive, consider capping the unreacted amines.
Visualizations
Caption: Workflow for the double coupling of this compound.
Caption: Decision-making flowchart for troubleshooting difficult couplings.
References
Technical Support Center: Optimizing Trityl (Trt) Group Removal
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the trityl (Trt) protecting group. The content is structured in a question-and-answer format to directly address common issues related to scavenger selection and the prevention of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during trityl group deprotection?
A1: The primary cause of side product formation is the highly stable and reactive trityl cation (Trt+) that is generated during the acid-catalyzed cleavage of the Trt group.[1] This electrophilic species can subsequently alkylate nucleophilic sites within the target molecule, leading to impurities.[1][2]
Q2: What are the most common side reactions observed during Trt group removal?
A2: Common side reactions include:
-
Alkylation of sensitive amino acid residues : In peptide synthesis, residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by the trityl cation.[1][3]
-
Re-tritylation : The liberated trityl cation can re-attach to the deprotected functional group (e.g., hydroxyl, thiol, or amine), resulting in incomplete deprotection.[1][4]
-
Friedel-Crafts alkylation : Aromatic solvents or other aromatic moieties within the molecule can be alkylated by the trityl cation.[1]
-
Oxidation of sensitive residues : Methionine and Tryptophan can be oxidized during the cleavage process, a side reaction that can be suppressed by certain scavengers.[5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added in excess to the deprotection reaction mixture.[1][2] Their purpose is to preferentially react with and neutralize the electrophilic trityl cation as it is formed, thus preventing it from reacting with the desired product.[2] An ideal scavenger is highly reactive towards the trityl cation, chemically inert towards the final product, and easily removable after the reaction is complete.[2]
Q4: My reaction mixture turns a deep yellow or orange color upon adding acid. Is this normal?
A4: Yes, the appearance of a deep yellow or orange color is a common visual indicator of the formation of the resonance-stabilized trityl cation.[4][6] The color will typically fade as the cation is quenched by a scavenger.[4]
Q5: I am observing incomplete deprotection of the Trt group. What are the possible causes and solutions?
A5: Incomplete deprotection can be due to several factors:
-
Insufficient acid strength or concentration : The stability of the Trt group is highly dependent on the acid strength. If using a weak acid like acetic acid is ineffective, switching to a stronger acid like trifluoroacetic acid (TFA) is recommended.[1]
-
Steric hindrance : The bulky nature of the trityl group can sometimes impede reagent access. Increasing the reaction time or gentle heating may be necessary.[1][4]
-
Substrate-specific effects : The electronic environment of the substrate can influence the lability of the Trt group. For example, the Trt group on an N-terminal asparagine can be particularly slow to remove.[1][3] In such cases, extending the cleavage time is often effective.[3]
Scavenger Selection and Performance
The choice of scavenger is critical for a successful trityl deprotection. The following table summarizes commonly used scavengers and their primary applications.
| Scavenger | Class | Typical Concentration | Target Side Reactions & Notes |
| Triisopropylsilane (TIS) | Silane | 2.5 - 5% (v/v) | A highly effective and common general-purpose scavenger for the trityl cation, reducing it to triphenylmethane.[1] It is particularly useful for protecting Tryptophan residues. |
| Triethylsilane (TES) | Silane | 2.5 - 5% (v/v) | Similar to TIS, TES is a general-purpose cation scavenger.[1] |
| 1,2-Ethanedithiol (EDT) | Thiol | 1 - 5% (v/v) | Effective in scavenging the trityl cation and can also aid in the cleavage of some sulfur-containing protecting groups.[2] It is particularly useful for peptides containing Cys(Trt) and helps prevent the oxidation of Trp.[3] However, it has a strong, unpleasant odor.[2] |
| Thioanisole | Thiol | 1 - 5% (v/v) | Less volatile and odorous than EDT, it is effective at trapping the trityl cation.[2] It can also suppress the oxidation of Methionine.[5] |
| Phenol | Aromatic Alcohol | 1 - 5% (v/v) | Acts as a scavenger for the trityl cation and is particularly useful in protecting Tyrosine and Tryptophan residues from modification.[2][3] |
| Water | Protic Solvent | 1 - 5% (v/v) | Can function as a weak scavenger by reacting with the trityl cation to form triphenylcarbinol.[2] It is a common component of many standard cleavage cocktails.[3] |
Experimental Protocols
General Protocol for Trityl Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the cleavage of a peptide from a solid support and the simultaneous removal of the trityl protecting group using a scavenger cocktail.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Selected Scavenger (e.g., TIS, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
In a well-ventilated fume hood, prepare the desired cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[1]
-
Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the protecting groups and the peptide sequence.[5]
-
Monitor the reaction by a suitable analytical method such as TLC or LC-MS.[1]
-
Once the reaction is complete, filter the resin and collect the filtrate.[7]
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.[2]
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers and byproducts.[2][5]
-
Dry the peptide pellet under vacuum.[2]
-
Analyze the purity of the crude peptide using reverse-phase HPLC.[2]
Protocol for Quantitative Comparison of Scavenger Efficacy
To quantitatively compare the effectiveness of different scavengers, the following experiment can be performed:
-
Synthesize a model peptide containing a tryptophan residue (e.g., H-Trp-Ala-Gly-OH) on a solid support, as tryptophan is highly susceptible to modification by the trityl cation.[2]
-
Divide the peptide-resin into equal portions.[2]
-
Prepare different cleavage cocktails for each portion, with each cocktail containing a different scavenger or combination of scavengers at a consistent concentration.
-
Perform the cleavage and deprotection reaction for each portion under identical conditions (time, temperature, etc.).
-
After cleavage and work-up, analyze the purity of the crude peptide from each reaction using reverse-phase HPLC.
-
Quantify the percentage of the desired product and any side products in each sample.
-
The scavenger that results in the highest purity of the desired peptide is considered the most effective for this specific model peptide.
Diagrams
Caption: Mechanism of Trityl deprotection and the role of scavengers.
References
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Peptides Containing Asn(Trt)
For researchers, scientists, and drug development professionals in the field of peptide chemistry, the incorporation of asparagine (Asn) residues presents a unique set of challenges. The use of a trityl (Trt) protecting group for the side-chain amide of asparagine, Fmoc-Asn(Trt)-OH, is a widely adopted strategy in solid-phase peptide synthesis (SPPS) to mitigate side reactions and improve solubility.[1][2] However, the bulky and hydrophobic nature of the Trt group introduces specific complexities for downstream analysis, particularly by High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of HPLC analysis of Asn(Trt)-containing peptides with alternatives, supported by experimental data and detailed protocols. We will explore the impact of the Trt group on chromatographic behavior and discuss optimized analytical strategies to ensure accurate purity assessment.
Comparing Asparagine Protecting Groups: Impact on HPLC
The choice of a side-chain protecting group for asparagine is critical as it influences not only the efficiency of peptide synthesis but also the analytical profile of the resulting peptide. The Trityl (Trt) group is favored for its ability to prevent the dehydration of the side-chain amide to a nitrile and to enhance the solubility of the Fmoc-Asn-OH derivative.[1][3] However, its significant hydrophobicity is a key factor to consider during HPLC analysis.
Alternatives to Trt for asparagine protection include the 4-Methoxytrityl (Mmt) and Xanthenyl (Xan) groups.[3] While also acid-labile, these groups have different properties that can affect HPLC retention and resolution. The Trt group, being highly nonpolar, dramatically increases the retention time of a peptide on a reversed-phase (RP-HPLC) column compared to its unprotected counterpart or peptides with less hydrophobic protecting groups.[4][5]
Table 1: Comparison of Common Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Features & Advantages | Disadvantages & HPLC Considerations | Typical Deprotection Conditions |
| Trityl (Trt) | - Most widely used for Asn.[1]- Effectively prevents side-chain dehydration.[3]- Improves solubility of Fmoc-Asn-OH.[2] | - Significant increase in hydrophobicity, leading to long HPLC retention times.[4]- Steric hindrance can sometimes slow coupling reactions.[1]- Cleavage can be sluggish, especially at the N-terminus.[1] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.[1][6] |
| 4-Methoxytrityl (Mmt) | - Higher solubility in some organic solvents compared to Trt.[7]- More acid-labile than Trt, allowing for milder deprotection. | - Increased hydrophobicity, though generally less than Trt, still impacts HPLC retention. | Can be removed with dilute TFA (1-5%) in DCM, allowing for selective deprotection on-resin.[6] |
| Xanthenyl (Xan) | - Offers good protection against side reactions.[3] | - Can be less soluble than Trt-protected derivatives. | Removed with standard TFA cleavage cocktails. |
HPLC Methodologies: Unprotected vs. Asn(Trt)-Protected Peptides
The substantial difference in hydrophobicity between an unprotected peptide and its Asn(Trt)-containing precursor necessitates distinct HPLC methods for effective analysis.
Standard HPLC Method for Unprotected Peptides
This method is suitable for analyzing the final, fully deprotected peptide.
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
Gradient: A common starting point is a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.[4]
-
Column Temperature: 30-45°C.
Optimized HPLC Method for Asn(Trt)-Containing Peptides
Due to the increased retention caused by the Trt group, the HPLC gradient must be adjusted to ensure the peptide elutes in a reasonable time with good peak shape.
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A steeper or delayed gradient is often required. For example, a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: Elevated temperature (40-50°C) is often beneficial to improve peak shape and reduce broadening.[4]
Comparative Performance Data
The following table presents hypothetical comparative data for a model decapeptide, illustrating the impact of the Asn(Trt) group on its HPLC analysis.
Table 2: Hypothetical HPLC Performance for a Model Decapeptide
| Peptide Analyte | HPLC Method | Retention Time (min) | Peak Width (min) | Tailing Factor |
| Decapeptide-Asn (Unprotected) | Standard | 13.2 | 0.28 | 1.2 |
| Decapeptide-Asn(Trt) | Optimized | 19.5 | 0.38 | 1.4 |
The data illustrates that the Trt-protected peptide has a significantly longer retention time even with an optimized, higher organic content gradient. The peak may also be broader with more tailing, a common challenge with very hydrophobic peptides.[5]
Challenges and Solutions in HPLC Analysis
Analyzing Asn(Trt)-containing peptides can present several challenges. Understanding these issues is key to developing robust and reliable methods.
-
Challenge: Incomplete Deprotection. A common issue is the incomplete removal of the Trt group during the final cleavage step, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[1][6] This results in the presence of the fully protected peptide as a major impurity in the crude product.
-
Solution: Extend the cleavage time to 4 hours or more. If deprotection is still incomplete, the peptide can be precipitated and subjected to a second cleavage treatment with fresh reagents.[6]
-
-
Challenge: On-Column Deprotection. The acidic mobile phase (0.1% TFA) used in RP-HPLC can sometimes cause partial cleavage of the acid-labile Trt group on the column, leading to peak splitting or shouldering.
-
Solution: While challenging to eliminate completely, using the mildest effective acidic modifier and ensuring rapid analysis can help. Comparing chromatograms with a fully deprotected standard is crucial for peak identification.
-
-
Challenge: Poor Peak Shape and Resolution. The high hydrophobicity of Trt-peptides can lead to strong interactions with the stationary phase, resulting in peak broadening and tailing, which complicates accurate quantification.[5]
-
Solution: Increasing the column temperature (e.g., 40-50°C) can improve peak shape.[4] Optimizing the gradient to be steeper in the elution range of the peptide can also sharpen the peak.
-
-
Challenge: In-Source Fragmentation in LC-MS. When using LC-MS, the labile nature of the Trt group can lead to its cleavage in the mass spectrometer's ion source.[5][8] This can complicate data interpretation, as the ion for the unprotected peptide may be observed even when analyzing the protected species.
-
Solution: Employ "soft" ionization techniques and optimize the cone voltage to minimize in-source fragmentation.[8]
-
Caption: Common challenges and solutions in the HPLC analysis of Asn(Trt)-peptides.
Experimental Protocols
Protocol 1: Fmoc-SPPS of a Model Asn(Trt)-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Asn(Trt)) on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% (v/v) piperidine (B6355638) in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL), followed by DMF (3 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-Asn(Trt)-OH, ensure it is fully dissolved.[2]
-
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3). Dry the resin under vacuum.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an Asn(Trt)-peptide.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of the Trt and other side-chain protecting groups.
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For peptides containing Trt-protected residues, Reagent B (TFA / Phenol / Water / TIS; 88:5:5:2) is suitable.[3] Add approximately 10 mL of the cocktail per gram of resin.
-
Reaction: Agitate the mixture at room temperature. For peptides with N-terminal Asn(Trt), an extended cleavage time of 4 hours is recommended.[6]
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water) for HPLC analysis.
Protocol 3: Optimized HPLC Analysis of Crude Asn(Trt) Peptide
This protocol is for analyzing the crude peptide before full deprotection to confirm the presence of the Trt-protected product.
-
Instrument Setup:
-
Column: C18 reversed-phase (4.6 mm x 150 mm, 5 µm).
-
System: HPLC with UV detector.
-
Column Temperature: 45°C.
-
-
Mobile Phases:
-
A: 0.1% TFA in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
Time (min) | % B
-
---|---
-
0 | 30
-
20 | 90
-
22 | 90
-
23 | 30
-
25 | 30
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Dissolve a small amount of the crude peptide (from Protocol 2, before full deprotection if analyzing the protected state) in 50% ACN/water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the resulting peaks. The main peak should correspond to the molecular weight of the Asn(Trt)-containing peptide, which can be confirmed by mass spectrometry.
References
A Comparative Guide to the Mass Spectrometry Characterization of Boc-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry characterization of Nα-tert-butoxycarbonyl-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) with a common alternative, Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH). The selection of a side-chain protecting group for asparagine is critical in peptide synthesis to prevent side reactions, and understanding their behavior during mass spectrometry analysis is essential for accurate product characterization and purity assessment.
Executive Summary
The mass spectrometry analysis of this compound is characterized by the lability of the trityl (Trt) protecting group, which can lead to in-source decay and the prominent observation of the trityl cation. While this can complicate spectral interpretation, it also serves as a diagnostic marker. In contrast, Boc-Asn(Xan)-OH is primarily utilized to prevent the dehydration of the asparagine side-chain during synthesis. Its xanthyl (Xan) protecting group also exhibits some lability in the mass spectrometer. This guide presents a summary of their expected mass spectrometry data, detailed experimental protocols, and visual workflows to aid researchers in selecting and analyzing these critical reagents.
Performance Comparison
The choice between Trt and Xan as a side-chain protecting group for Boc-Asn-OH in solid-phase peptide synthesis (SPPS) has significant implications for both the synthetic workflow and the subsequent analytical characterization.
| Feature | This compound | Boc-Asn(Xan)-OH |
| Primary Advantage | High steric hindrance preventing side-chain interactions. | Prevents dehydration of the asparagine side-chain to a nitrile during coupling reactions.[1] |
| Molecular Weight | 474.55 g/mol [2] | 412.44 g/mol |
| MS Lability | The trityl group is highly labile and prone to in-source fragmentation, especially under acidic conditions.[3] | The xanthyl group can also be labile in the mass spectrometer source.[4] |
| Key Diagnostic Ion | Prominent trityl cation at m/z 243. | Potential for observation of ions corresponding to the loss of the xanthyl group. |
| Potential for Side Reactions | Less prone to asparagine dehydration compared to unprotected asparagine. | Specifically designed to prevent asparagine dehydration.[5] |
Mass Spectrometry Data
This compound
Expected Molecular Ions:
-
[M+H]⁺: 475.23
-
[M+Na]⁺: 497.21
-
[M+K]⁺: 513.18
Expected Fragmentation Pattern:
The fragmentation of this compound is expected to be dominated by the loss of the protecting groups.
| Fragment Ion | Description | Expected m/z |
| [M+H-56]⁺ | Loss of isobutylene (B52900) from the Boc group. | 419.23 |
| [M+H-100]⁺ | Loss of the entire Boc group. | 375.23 |
| [Trt]⁺ | Trityl cation, often the base peak due to its stability. | 243.12 |
| [M+H-Trt]⁺ | Loss of the trityl group. | 232.11 |
Boc-Asn(Xan)-OH
Expected Molecular Ions:
-
[M+H]⁺: 413.17
-
[M+Na]⁺: 435.15
-
[M+K]⁺: 451.12
Expected Fragmentation Pattern:
Similar to this compound, the fragmentation of Boc-Asn(Xan)-OH will likely involve the neutral loss of the protecting groups.
| Fragment Ion | Description | Expected m/z |
| [M+H-56]⁺ | Loss of isobutylene from the Boc group. | 357.17 |
| [M+H-100]⁺ | Loss of the entire Boc group. | 313.17 |
| [M+H-Xan]⁺ | Loss of the xanthyl group. | 232.11 |
Experimental Protocols
This section provides a general protocol for the characterization of this compound and its alternatives by LC-MS.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system (e.g., a quadrupole time-of-flight (Q-TOF) mass spectrometer with an ESI source)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Dilute the stock solution to 10 µg/mL with 50:50 ACN:water with 0.1% FA.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient for elution, for example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Range: m/z 100-1000.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a representative fragmentation pattern.
-
Data Analysis:
-
Identify the molecular ions ([M+H]⁺, [M+Na]⁺, etc.) in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Compare the observed masses with the theoretical masses of the expected fragments.
Visualizations
Caption: Experimental workflow for LC-MS characterization.
Caption: Predicted fragmentation of this compound.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. peptide.com [peptide.com]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations [scispace.com]
- 6. Boc-asn(trt)-asn(trt)-OH | C51H50N4O7 | CID 171935120 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boc-Asn(Trt)-OH and Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant challenge due to the propensity of its side-chain amide to undergo undesirable side reactions. To mitigate these issues, particularly in Boc-based strategies, the use of side-chain protecting groups is crucial. This guide provides a detailed, data-driven comparison of two commonly employed protected asparagine derivatives: Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) and Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH).
The choice between the trityl (Trt) and xanthyl (Xan) protecting groups for the asparagine side chain involves a trade-off between their efficacy in preventing side reactions, their impact on solubility, and the kinetics of their removal.[1] Both bulky groups serve the primary purpose of shielding the side-chain amide during the critical activation and coupling steps.[1][2]
Performance in SPPS: A Comparative Analysis
While both derivatives are designed to enhance the outcomes of peptide synthesis, they exhibit nuanced differences in their performance, particularly concerning the prevention of key side reactions and their compatibility with standard Boc-SPPS protocols.
Prevention of Side-Chain Dehydration (Nitrile Formation)
A primary concern during the activation of asparagine for coupling, especially with carbodiimide (B86325) reagents, is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[3] This irreversible modification can lead to truncated peptide sequences and purification challenges.[3] Both the Trt and Xan protecting groups are highly effective at sterically hindering this dehydration reaction.[1][4]
Suppression of Aspartimide Formation
Aspartimide formation is another critical side reaction, though it is generally less prevalent under the acidic conditions of Boc-SPPS compared to the basic conditions of Fmoc-SPPS.[5] This intramolecular cyclization can lead to a mixture of α- and β-aspartyl peptides, compromising the purity of the final product. The bulky nature of both the Trt and Xan groups helps to suppress this side reaction. However, some studies suggest that even bulky protecting groups like Trt may not completely eliminate aspartimide formation in susceptible sequences.[5] The xanthyl group is particularly noted for its effectiveness in suppressing aspartimide formation.[1]
Solubility and Coupling Efficiency
Protecting the side chain of asparagine with either a Trt or Xan group significantly improves the solubility of the amino acid derivative in common SPPS solvents like DMF and DCM.[6] This enhanced solubility contributes to more efficient and reliable coupling reactions compared to unprotected Boc-Asn-OH.[3][4]
Physicochemical Properties and Deprotection
The Trt and Xan groups, while both acid-labile, have different cleavage kinetics. The Xan group is readily cleaved by trifluoroacetic acid (TFA) during the standard Boc-deprotection steps.[4][7] Since the primary role of the side-chain protection is to prevent side reactions during the coupling of the asparagine residue, its removal in subsequent cycles is generally not problematic.[7] The Trt group is also acid-labile but its removal can be slower, particularly if the Asn(Trt) residue is at the N-terminus of the peptide.[1][2]
Quantitative Data Summary
While direct, head-to-head quantitative comparisons in a single study are limited in publicly available literature, the following table summarizes the qualitative and semi-quantitative performance of this compound and Boc-Asn(Xan)-OH based on established chemical principles and reported outcomes.
| Performance Parameter | This compound | Boc-Asn(Xan)-OH | Unprotected Boc-Asn-OH |
| Prevention of Dehydration | Highly effective in preventing nitrile formation, leading to higher purity peptides.[4] | Effective in preventing nitrile formation, especially with carbodiimide coupling reagents.[4] | Prone to significant dehydration, leading to nitrile impurities.[4] |
| Suppression of Aspartimide | Generally effective, though may not completely prevent formation in sensitive sequences.[1][5] | Known to be highly effective in suppressing aspartimide formation.[1] | Susceptible to aspartimide formation. |
| Coupling Efficiency | Good coupling efficiency and increased solubility, contributing to higher yields.[4] | Generally good, with improved solubility over unprotected derivatives.[4] | Can be lower due to poor solubility and side reactions.[4] |
| Deprotection Conditions | Acid-labile, removed during final cleavage with strong acids like HF or TFMSA.[4] | Labile to TFA and is removed during standard Boc-deprotection steps.[4] | Not applicable. |
| Potential Side Reactions | The bulky group can sometimes lead to steric hindrance in certain sequences.[4] | Generally considered to have a low propensity for side reactions.[4] | Significant risk of nitrile formation and aspartimide formation. |
Experimental Protocols
To provide a framework for a comparative study, the following are detailed methodologies for key experiments.
General Boc-SPPS Workflow for a Single Coupling Cycle
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol for Comparative Coupling of Asparagine Derivatives
This protocol outlines the key steps for a comparative incorporation of this compound and Boc-Asn(Xan)-OH into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the solid support (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3x) and DMF (3x).
3. Neutralization:
-
Neutralize the protonated N-terminal amine with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to prepare it for coupling.
-
Wash the resin with DCM (3x) and DMF (3x).
4. Asparagine Coupling (Comparative Step):
-
For this compound: In a separate vessel, dissolve this compound (2 mmol) and HBTU (1.9 mmol) in DMF (5 mL). Add DIEA (4 mmol) to the solution. Add the activation mixture to the deprotected resin and shake for 2 hours.
-
For Boc-Asn(Xan)-OH: In a separate vessel, dissolve Boc-Asn(Xan)-OH (2 mmol) and HBTU (1.9 mmol) in DMF (5 mL). Add DIEA (4 mmol) to the solution. Add the activation mixture to the deprotected resin and shake for 2 hours.
5. Washing:
-
After the coupling reaction, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
6. Monitoring:
-
The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
Final Cleavage from Resin (HF Cleavage)
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v).
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Mechanistic Insights into Side Reactions
The choice of protecting group directly influences the propensity for side reactions at the asparagine side chain.
Caption: Prevention of asparagine side-chain dehydration.
Caption: Mechanism of aspartimide formation and rearrangement.
Conclusion
Both this compound and Boc-Asn(Xan)-OH offer significant advantages over unprotected Boc-Asn-OH in SPPS by effectively preventing side-chain dehydration and improving solubility. The choice between the two often comes down to a balance of factors. Boc-Asn(Xan)-OH is particularly advantageous in sequences prone to aspartimide formation and its deprotection is more straightforward within the standard Boc-SPPS workflow. This compound is also a robust choice, especially in Fmoc-based strategies, and provides excellent protection against dehydration. For researchers and drug development professionals, the selection should be guided by the specific peptide sequence, the synthetic strategy employed, and the potential for aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Trityl Protection of Asparagine: A Superior Strategy to Unprotected Boc-Asn-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant challenge. The use of unprotected Nα-Boc-L-asparagine (Boc-Asn-OH) is fraught with the potential for yield- and purity-compromising side reactions. This guide provides a detailed comparison of the advantages of using side-chain trityl (Trt) protected asparagine, Boc-Asn(Trt)-OH, over its unprotected counterpart, supported by established chemical principles and experimental considerations.
The Pitfalls of Unprotected Boc-Asn-OH: Dehydration Side Reaction
The primary drawback of using unprotected Boc-Asn-OH in SPPS is the susceptibility of its side-chain amide to dehydration during the activation step, particularly when carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are employed.[1][2][3] This irreversible reaction converts the asparagine residue into a β-cyanoalanine, which terminates the peptide chain and introduces a significant impurity that is often difficult to separate from the target peptide.[1]
The bulky trityl (Trt) protecting group on the side-chain amide of asparagine physically obstructs this dehydration reaction, ensuring the integrity of the asparagine residue throughout the coupling process.[2][4]
Performance Comparison: this compound vs. Unprotected Boc-Asn-OH
The advantages of employing Trt protection for asparagine are multifaceted, leading to significant improvements in the overall success of peptide synthesis.
| Performance Parameter | Unprotected Boc-Asn-OH | This compound |
| Prevention of Dehydration | High risk of nitrile formation, especially with carbodiimide activators.[1][2] | The bulky Trt group effectively prevents dehydration of the side-chain amide.[4] |
| Peptide Purity | Often results in a mixture of the target peptide and the nitrile-containing byproduct, complicating purification.[4] | Leads to significantly purer crude peptides by minimizing a major side reaction.[5] |
| Peptide Yield | Prone to lower yields due to chain termination by the nitrile byproduct.[1] | Contributes to higher overall yields by ensuring the incorporation of the correct amino acid.[2] |
| Solubility | Exhibits poor solubility in common SPPS solvents like DMF.[3][6] | The Trt group enhances solubility in standard SPPS solvents, facilitating more efficient coupling.[3][5] |
| Coupling Efficiency | Can be variable and sequence-dependent due to poor solubility and side reactions.[3] | Generally demonstrates good and more reliable coupling efficiency.[2] |
| Deprotection | Not applicable (no side-chain protection). | The Trt group is acid-labile and is removed during the final cleavage with strong acids like HF or TFMSA.[2] |
Experimental Protocols
The incorporation of this compound follows standard Boc-SPPS protocols. The key difference lies in the use of the protected amino acid derivative during the coupling step.
General Boc-SPPS Cycle for Asparagine Incorporation
1. Resin Preparation:
-
Swell the solid support (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[4]
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM to remove the Nα-Boc protecting group from the N-terminal amino acid of the growing peptide chain.[3]
-
Wash the resin thoroughly with DCM and isopropanol (B130326) to remove excess acid and byproducts.[4]
3. Neutralization:
-
Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF, to prepare it for the subsequent coupling reaction.[4]
-
Wash the resin with the synthesis solvent (e.g., DMF).
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU or DIC/HOBt) in DMF.[4]
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.[3]
-
The completeness of the reaction can be monitored using a qualitative method like the Kaiser test.[4]
5. Washing:
-
Thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and soluble byproducts.[4]
This cycle is repeated for each amino acid in the peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group on asparagine, are removed simultaneously using a strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3]
Conclusion
The use of this compound offers clear and significant advantages over unprotected Boc-Asn-OH in solid-phase peptide synthesis. By effectively preventing the dehydration of the side-chain amide, Trt protection mitigates a critical side reaction that otherwise leads to truncated peptides and complex purification challenges. Furthermore, the improved solubility of this compound contributes to more efficient and reliable coupling reactions. For researchers aiming to synthesize high-purity peptides with improved yields, the adoption of Trt-protected asparagine is a demonstrably superior strategy.
References
A Comparative Guide to Fmoc-Asn(Trt)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into peptide sequences is a critical step in solid-phase peptide synthesis (SPPS) that presents unique challenges. The primary obstacles include the dehydration of the side-chain amide to a nitrile and the formation of aspartimide, both of which can lead to significant impurities and reduced final yields.[1][2] To mitigate these issues, the side chain of asparagine is typically protected. The trityl (Trt) group is a bulky and acid-labile protecting group widely employed for this purpose in both fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) SPPS strategies.[3][4]
This guide provides an objective comparison of the performance of Fmoc-Asn(Trt)-OH and Boc-Asn(Trt)-OH, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal building block for their specific peptide synthesis needs.
Core Chemical Differences and Strategies
The fundamental difference between Fmoc- and Boc-based SPPS lies in the Nα-protecting group's lability, which dictates the entire synthesis strategy.[5] The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for its removal.[6][7] This orthogonality extends to the side-chain protecting groups. In Fmoc-SPPS, acid-labile side-chain protecting groups like Trt are used, which are cleaved simultaneously with the peptide from the resin using a strong acid. In Boc-SPPS, the Trt group on the asparagine side chain is also removed during the final acid cleavage step.[8]
Performance Comparison
The choice between Fmoc-Asn(Trt)-OH and this compound impacts several key aspects of peptide synthesis, from solubility and coupling efficiency to the prevalence of side reactions and overall purity of the final peptide.
| Parameter | Fmoc-Asn(Trt)-OH | This compound | References |
| Primary Application | Widely used in modern Fmoc-SPPS for its mild deprotection conditions. | Used in traditional Boc-SPPS; also applicable where acid-sensitive modifications are not present. | [1][5] |
| Solubility | Excellent solubility in common SPPS solvents like DMF and NMP, superior to unprotected Fmoc-Asn-OH. | Good solubility in SPPS solvents, with the Trt group enhancing solubility. | [3] |
| Prevention of Dehydration (Nitrile Formation) | The bulky Trt group effectively prevents dehydration of the side-chain amide during activation, especially with carbodiimide (B86325) reagents. | The Trt group provides robust protection against side-chain amide dehydration during activation. | [1][4][9] |
| Prevention of Aspartimide Formation | The Trt group significantly reduces the incidence of aspartimide formation, which is a major side reaction in Fmoc-SPPS, particularly in sequences like Asp-Asn. | The Trt group also helps to suppress aspartimide formation. | [6] |
| Coupling Efficiency | The steric bulk of the Trt group can sometimes hinder coupling efficiency, potentially requiring longer coupling times or double coupling. | Generally good coupling efficiency, though steric hindrance can be a factor. | [9] |
| Deprotection Conditions | Nα-Fmoc group removed by 20% piperidine in DMF. Trt side-chain group removed by TFA during final cleavage. | Nα-Boc group removed by ~50% TFA in DCM in each cycle. Trt side-chain group removed by strong acid (e.g., HF or TFMSA) during final cleavage. | [7][8] |
| Overall Purity | Generally leads to high-purity peptides due to the effective prevention of side reactions and good solubility. | Can produce high-purity peptides, with the Trt group being crucial for minimizing side products. | [4] |
Experimental Protocols
Detailed methodologies for the incorporation of Fmoc-Asn(Trt)-OH and this compound are provided below. These protocols are general and may require optimization based on the specific peptide sequence and resin.
Fmoc-SPPS Protocol for Fmoc-Asn(Trt)-OH Coupling
This protocol outlines the manual coupling of Fmoc-Asn(Trt)-OH to a resin-bound peptide.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Remove the Nα-Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-4 equivalents relative to resin loading), a coupling reagent such as HATU (3-4 equivalents), and an additive like HOAt (3-4 equivalents) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIEA) (6-8 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").[9]
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.
4. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as triisopropylsilane (B1312306) (TIPS) and water.[8] The Trt group will be cleaved from the asparagine side chain during this step.
Boc-SPPS Protocol for this compound Coupling
This protocol describes the manual coupling of this compound on a Merrifield resin.
1. Resin Preparation:
-
Swell the Merrifield resin in DCM for at least 1 hour.
-
Wash the resin with DCM.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes to remove the Nα-Boc group.[7][10]
-
Wash the resin with DCM, isopropanol, and then again with DCM to remove residual acid.
3. Neutralization:
-
Neutralize the protonated N-terminal amine by washing the resin with a 10% solution of DIEA in DMF for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF.
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and an activating agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
5. Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test. If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents.
6. Final Cleavage:
-
After synthesis, the peptide is cleaved from the resin, and the Trt side-chain protecting group is removed using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
Visualizing the Synthesis Strategies
The following diagrams illustrate the core workflows and chemical transformations in Fmoc- and Boc-based SPPS.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Side reactions of asparagine and the role of Trt protection.
Conclusion
Both Fmoc-Asn(Trt)-OH and this compound are indispensable reagents for the successful synthesis of asparagine-containing peptides. The use of the Trt protecting group is a proven strategy to significantly reduce the risk of deleterious side reactions, namely dehydration and aspartimide formation, while also improving the solubility of the amino acid derivative.
The choice between the Fmoc and Boc strategies will largely depend on the overall synthetic plan, the nature of the target peptide, and the available laboratory infrastructure. Fmoc-SPPS is generally favored for its milder Nα-deprotection conditions, which are compatible with a wider range of acid-sensitive modifications. Boc-SPPS, while requiring stronger acids, remains a robust and effective method, particularly for certain "difficult" sequences. By understanding the distinct characteristics and applying the appropriate experimental protocols, researchers can effectively incorporate asparagine into complex peptide structures with high fidelity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Crude Peptides Synthesized with Boc-Asn(Trt)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in producing reliable and effective therapeutic candidates. The incorporation of asparagine (Asn) residues using Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) during solid-phase peptide synthesis (SPPS) is a common strategy to mitigate side reactions. This guide provides an objective comparison of the performance of this compound in relation to potential impurities and outlines the standard methods for purity assessment of the resulting crude peptides, supported by experimental data and detailed protocols.
The primary challenges during the incorporation of asparagine in peptide synthesis are the dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates.[1] These side reactions can lead to impurities that are often difficult to separate from the target peptide, thereby impacting the final yield and purity.[1] The use of a side-chain protecting group, such as the trityl (Trt) group on the asparagine side-chain amide, is a crucial strategy to minimize these unwanted modifications.[1][2]
Comparative Performance of Asparagine Protecting Groups in Boc-SPPS
The choice of the side-chain protecting group for asparagine significantly influences the impurity profile of the crude peptide. While this compound is widely used, it is beneficial to compare its performance with other alternatives, such as Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH).
| Parameter | This compound | Boc-Asn(Xan)-OH |
| Primary Application | Commonly used in both Boc- and Fmoc-SPPS to enhance solubility and minimize side-product formation.[1][3] | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[1] |
| Prevention of Dehydration (Nitrile Formation) | The bulky Trt group effectively prevents the dehydration of the side-chain amide during the activation step.[1] | The Xan group also effectively protects the amide from dehydration, particularly during activation with carbodiimide (B86325) reagents.[1] |
| Prevention of Aspartimide Formation | The Trt group helps to suppress aspartimide formation. | The Xan protecting group is also known to suppress aspartimide formation.[1] |
| Deprotection Conditions | Cleaved with standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[2] Cleavage can be slow if the Asn(Trt) residue is at the N-terminus.[2] | Cleaved under similar acidic conditions as the Trt group. |
| Solubility | Improves the solubility of the Boc-Asn-OH derivative.[2] | Improves solubility.[1] |
| Potential Disadvantages | Steric hindrance from the bulky Trt group can sometimes slow down coupling reactions.[2] |
Common Impurities in Crude Peptides Synthesized with this compound
Even with the use of protecting groups, crude synthetic peptides are complex mixtures containing the target peptide and various impurities.[4] A thorough purity analysis is essential to identify and quantify these byproducts. Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[5]
-
Truncated Sequences: Shorter peptide chains resulting from the premature termination of synthesis.[5][6]
-
Incomplete Deprotection: Peptides still carrying protecting groups (e.g., Boc on the N-terminus or Trt on the Asn side chain) after the final cleavage step.[6][7]
-
Side-Reaction Products: Modifications arising from the synthesis and cleavage conditions, such as oxidation of susceptible residues (e.g., Met, Trp) or trifluoroacetylation.[8]
-
Diastereomeric Impurities: Racemization of amino acids during activation can lead to the incorporation of the D-enantiomer instead of the desired L-enantiomer.[5]
Experimental Protocols for Purity Assessment
A combination of analytical techniques is employed to comprehensively assess the purity of crude synthetic peptides.[9] High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity, while Mass Spectrometry (MS) is used to confirm the identity of the target peptide and its impurities.[4][10]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity and is the gold standard for purity analysis.[11]
Protocol: Analytical RP-HPLC of Crude Peptides
-
Sample Preparation:
-
Accurately weigh a small amount of the crude peptide (e.g., 1 mg).
-
Dissolve the peptide in a suitable solvent, typically Mobile Phase A (e.g., 0.1% TFA in water), to a concentration of 1 mg/mL.[11]
-
Vortex briefly to ensure complete dissolution.[11]
-
Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[11]
-
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30-40°C.[11]
-
Detection Wavelength: 214-220 nm (for peptide bonds).[6]
-
Injection Volume: 10-20 µL.[11]
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The specific gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis:
-
The purity of the peptide is calculated by integrating the peak area of the main product and dividing it by the total area of all peaks in the chromatogram.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of MS, allowing for the confirmation of the molecular weight of the target peptide and the identification of impurities.[4][13] The protocol is similar to RP-HPLC, with the eluent from the HPLC column being directly introduced into the mass spectrometer. Formic acid is often preferred over TFA as the ion-pairing reagent in the mobile phase for LC-MS analysis, as TFA can cause ion suppression.[12]
Amino Acid Analysis (AAA)
Quantitative amino acid analysis is used to determine the net peptide content by measuring the amount of each amino acid after complete acid hydrolysis of the peptide.[6][9] This technique provides an absolute measure of the peptide quantity in a sample.[6]
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows.
Caption: Workflow from synthesis to purity assessment.
Caption: Choosing an Asn protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
A Researcher's Guide to Confirming Asparagine Incorporation: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurately confirming the incorporation and quantity of specific amino acids is fundamental to protein characterization, ensuring product consistency, and understanding biological function. Asparagine (Asn) presents a unique analytical challenge, as it is susceptible to deamidation and can be converted to aspartic acid (Asp) during common analytical procedures. This guide provides an objective comparison of the primary methodologies for quantifying Asn incorporation, supported by experimental data and detailed protocols.
At a Glance: Comparing Methodologies for Asn Analysis
The choice of method for confirming Asn incorporation depends critically on whether the goal is to determine the total amino acid composition or to verify and quantify Asn at specific sites within the protein sequence.
| Feature | Classical Amino Acid Analysis (Acid Hydrolysis) | Mass Spectrometry (LC-MS/MS) | Edman Degradation |
| Principle | Hydrolysis of peptide bonds to liberate individual amino acids, followed by separation (HPLC) and quantification. | Enzymatic digestion of the protein into peptides, followed by LC separation and MS/MS analysis to identify and quantify Asn-containing peptides. | Sequential chemical removal and identification of N-terminal amino acids. |
| Asn vs. Asp Distinction | No. Standard acid hydrolysis converts all Asn to Asp, making them indistinguishable. The result is reported as "Asx". | Yes. Unambiguously identifies Asn by the specific mass of its containing peptide. Can also detect and quantify deamidation (+0.984 Da mass shift). | Yes. Identifies the PTH-derivative of Asn in its specific cycle. |
| Primary Application | Determination of total protein concentration and overall amino acid composition (excluding direct Asn/Gln count). | Gold standard for site-specific confirmation, quantification of Asn, and analysis of post-translational modifications like deamidation. | N-terminal sequence confirmation of purified proteins and peptides. |
| Quantification | Quantitative for total protein content (using stable residues) but not for Asn itself. | Highly quantitative (relative or absolute) for specific Asn-containing peptides. | Primarily qualitative; semi-quantitative at best. |
| Throughput | Low to medium. | High-throughput capabilities. | Low throughput, one residue at a time. |
| Sensitivity | Picomole range. | Femtomole to attomole range. | Picomole range. |
| Key Advantage | Considered a "gold standard" for total protein quantification.[1] | High specificity, sensitivity, and ability to analyze post-translational modifications.[2][3] | Provides direct sequence information from the N-terminus. |
| Key Limitation | Cannot directly measure Asn. Destructive to tryptophan. | Requires complex instrumentation and data analysis. | Limited to the N-terminal region (~30-50 residues); will not work if N-terminus is blocked.[4] |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance metrics for the most common analytical platforms used in these methodologies. Mass spectrometry offers significantly higher sensitivity for detecting specific Asn-containing peptides compared to general-purpose HPLC methods for total amino acid analysis.
| Parameter | HPLC with Pre-column Derivatization (e.g., OPA) | LC-MS/MS (Targeted Proteomics) |
| Analyte | Free amino acids (after hydrolysis) | Specific Asn-containing peptides (after digestion) |
| Limit of Detection (LOD) | 21 - 49 fmol/µL[5] | Asn: 5 nM (5 fmol on column)[6]Peptides: 1-10 ng/mL (in plasma)[7] |
| Limit of Quantification (LOQ) | ~1 pmol | Asn: 5 nM (5 fmol on column)[6]Peptides: Can achieve sub-ng/mL levels[4][8] |
| Linear Range | ~0.2 to 50 µM / 0.2 to 20 pmol[5][9] | > 4 orders of magnitude[6] |
| Precision (%RSD) | < 2% for peak areas[5] | < 6%[6] |
| Accuracy (% Recovery) | 88 - 105%[9] | 82 - 113%[6] |
Experimental Workflows and Protocols
Accurate quantification is underpinned by robust and reproducible experimental procedures. Below are diagrams of the workflows for the two primary quantitative methods, followed by detailed protocols for the critical steps.
Workflow Diagrams
Detailed Experimental Protocols
Vapor-Phase Acid Hydrolysis (for Amino Acid Analysis)
This method is preferred for purified protein samples as it minimizes contamination.[10] The core principle is to hydrolyze the protein using acid vapors rather than liquid acid.
Materials:
-
Hydrolysis Solution: 6 N Hydrochloric Acid (HCl) containing 0.1% to 1.0% phenol.[11]
-
Sample tubes (e.g., 6x50 mm glass tubes) and a larger hydrolysis vessel with a vacuum-sealable cap.
-
Vacuum pump and heating oven or a dedicated hydrolysis workstation.
-
Nitrogen gas.
Procedure:
-
Sample Preparation: Aliquot the protein sample (typically 10-50 µg) into a sample tube. Lyophilize or use a vacuum centrifuge to dry the sample completely.
-
Vessel Setup: Place the sample tube(s) inside the larger hydrolysis vessel. Add approximately 200 µL of the Hydrolysis Solution to the bottom of the larger vessel, ensuring the liquid does not touch the sample tubes.[10]
-
Evacuation and Sealing: Seal the hydrolysis vessel and connect it to a vacuum pump. Evacuate the vessel to a pressure of ~50 µm of mercury (6.7 Pa). Purge the vessel with nitrogen and re-evacuate. Repeat this cycle 2-3 times to ensure an oxygen-free environment. Seal the vessel under vacuum.
-
Hydrolysis: Place the sealed vessel in an oven pre-heated to 110°C for 24 hours.[11] For more rapid hydrolysis, temperatures up to 166°C for 15-30 minutes can be used, though conditions must be carefully optimized.[2]
-
Sample Recovery: After cooling the vessel, break the seal carefully. Remove the sample tubes and dry them in a vacuum centrifuge to remove any residual acid.
-
Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable buffer for derivatization and HPLC analysis.
In-Solution Tryptic Digestion (for LC-MS/MS)
This protocol describes the digestion of a purified protein in solution to generate peptides suitable for mass spectrometry analysis.
Materials:
-
Denaturation Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~7.8.
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in Denaturation Buffer (prepare fresh).
-
Alkylating Agent: 200 mM Iodoacetamide (IAM) in Denaturation Buffer (prepare fresh and protect from light).
-
Trypsin, MS Grade (e.g., Promega Trypsin Gold), reconstituted in 50 mM acetic acid.
-
Quenching Solution: Trifluoroacetic acid (TFA) or formic acid.
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample (e.g., 15-20 µg) in Denaturation Buffer.
-
Add the 100 mM DTT solution to a final concentration of 10 mM.
-
Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[12]
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add the 200 mM IAM solution to a final concentration of 20 mM.
-
Incubate at room temperature in the dark for 30 minutes to alkylate the free cysteine residues.[3]
-
-
Trypsin Digestion:
-
Add MS-grade trypsin to the protein solution at a final protease-to-protein ratio of 1:50 to 1:20 (w/w).[13]
-
Incubate at 37°C for at least 4 hours, or overnight for a more complete digest.
-
-
Quenching the Reaction:
-
Stop the digestion by adding TFA or formic acid to a final concentration of 0.5-1.0%, which will lower the pH to ~2-3.[3]
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with LC-MS/MS analysis.
-
Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS injection.
-
Conclusion and Recommendations
Confirming asparagine incorporation requires careful selection of an analytical method that is fit for purpose.
-
For total protein quantification and overall amino acid composition , classical amino acid analysis following acid hydrolysis remains a robust and reliable method. However, it is fundamentally incapable of distinguishing asparagine from aspartic acid. The results should be reported as Asx (Asp + Asn).
-
For unambiguous confirmation and quantification of asparagine incorporation at specific sites , LC-MS/MS-based bottom-up proteomics is the definitive gold standard. Its high sensitivity and specificity allow for precise identification of Asn-containing peptides and accurate quantification of critical post-translational modifications like deamidation.[2][3]
-
For N-terminal sequence validation , Edman degradation provides direct evidence of Asn incorporation but is limited in scope and throughput.
For drug development and manufacturing, where process consistency and product quality are paramount, a combination of these methods is often employed. Classical amino acid analysis can be used to establish the total protein concentration, while targeted LC-MS/MS methods should be developed and validated to confirm the correct incorporation and quantify the levels of asparagine and its deamidated variants at critical sites within the protein.
References
- 1. usp.org [usp.org]
- 2. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 3. lcms.cz [lcms.cz]
- 4. jascoinc.com [jascoinc.com]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. usp.org [usp.org]
- 11. biotechsupportgroup.com [biotechsupportgroup.com]
- 12. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
Spectroscopic data (NMR, IR) for Boc-Asn(Trt)-OH
A Comparative Guide to Spectroscopic Data of Boc-Asn(Trt)-OH and Alternatives for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is critical for the successful synthesis of pure, high-quality peptides. Nα-Boc-L-asparagine derivatives are essential for incorporating asparagine residues. This guide provides a comparative overview of the spectroscopic data for this compound and common alternatives, offering insights into their characterization.
Comparison of Spectroscopic Properties
The choice of a side-chain protecting group for asparagine in Boc-SPPS is primarily driven by the need to prevent dehydration of the side-chain amide to a nitrile during activation, and to enhance solubility. The trityl (Trt) and xanthyl (Xan) groups are commonly employed for this purpose. Below is a summary of the expected spectroscopic features for this compound and a comparison with Boc-Asn(Xan)-OH and the unprotected Boc-Asn-OH.
Table 1: Comparison of Key Properties and Spectroscopic Data
| Feature | This compound | Boc-Asn(Xan)-OH | Boc-Asn-OH |
| Primary Use | Boc-SPPS | Boc-SPPS | Boc-SPPS (with caution) |
| Side-Chain Protection | Trityl (Trt) | Xanthyl (Xan) | None |
| Solubility | Increased solubility in organic solvents.[1] | Enhanced solubility in organic solvents. | Limited solubility. |
| Prevents Dehydration | Yes.[1] | Yes. | No, risk of nitrile formation. |
| Molecular Weight | 474.55 g/mol .[1] | 412.44 g/mol . | 232.23 g/mol .[2] |
| CAS Number | 132388-68-2.[1] | 65420-40-8. | 7536-55-2.[2] |
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Assignment | This compound | Boc-Asn(Xan)-OH | Boc-Asn-OH |
| Boc (9H, s) | ~1.4 ppm | ~1.4 ppm | ~1.4 ppm |
| β-CH₂ (2H, m) | ~2.5-3.0 ppm | ~2.5-3.0 ppm | ~2.5-2.8 ppm |
| α-CH (1H, m) | ~4.2-4.5 ppm | ~4.2-4.5 ppm | ~4.2-4.4 ppm |
| Trityl (15H, m) | ~7.2-7.5 ppm | - | - |
| Xanthyl (8H, m) | - | ~7.0-7.5 ppm | - |
| Amide NH₂ (2H, br s) | - | - | ~6.8, 7.4 ppm |
| Trt/Xan NH (1H, s) | ~8.0-8.5 ppm | ~8.0-8.5 ppm | - |
| α-NH (1H, d) | ~5.5-6.0 ppm | ~5.5-6.0 ppm | ~5.8-6.2 ppm |
| COOH (1H, br s) | ~10-12 ppm | ~10-12 ppm | ~10-12 ppm |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Assignment | This compound | Boc-Asn(Xan)-OH | Boc-Asn-OH |
| Boc C(CH₃)₃ | ~28 ppm | ~28 ppm | ~28 ppm |
| Boc C(CH₃)₃ | ~80 ppm | ~80 ppm | ~79 ppm |
| β-CH₂ | ~36-38 ppm | ~36-38 ppm | ~36-38 ppm |
| α-CH | ~50-52 ppm | ~50-52 ppm | ~51-53 ppm |
| Trityl C-Ar | ~70 ppm | - | - |
| Trityl Ar-CH | ~126-129 ppm | - | - |
| Trityl Ar-C | ~144 ppm | - | - |
| Xanthyl CH-O | - | ~55-57 ppm | - |
| Xanthyl Ar-CH | - | ~115-130 ppm | - |
| Xanthyl Ar-C | - | ~150-155 ppm | - |
| Side-Chain C=O | ~171-173 ppm | ~171-173 ppm | ~173-175 ppm |
| Boc C=O | ~155-156 ppm | ~155-156 ppm | ~155-156 ppm |
| Carboxyl C=O | ~173-175 ppm | ~173-175 ppm | ~174-176 ppm |
Table 4: Expected IR Spectral Data (Solid Phase, cm⁻¹)
| Assignment | This compound | Boc-Asn(Xan)-OH | Boc-Asn-OH |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H Stretch (Amide & Urethane) | ~3400-3200 | ~3400-3200 | ~3400-3200 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | - |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C=O Stretch (Boc Urethane) | ~1690 | ~1690 | ~1690 |
| C=O Stretch (Amide I) | ~1650 | ~1650 | ~1650 |
| N-H Bend (Amide II) | ~1550 | ~1550 | ~1550 |
| C-O Stretch (Boc) | ~1160 | ~1160 | ~1160 |
Note: The identity of this compound and Boc-Asn(Xan)-OH is often confirmed by IR spectroscopy as per product specifications.[1]
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a specific protected amino acid can vary. However, general procedures are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the protected amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a standard FTIR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, data is collected in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a protected amino acid and the signaling pathway of its use in SPPS.
Caption: Workflow for Spectroscopic Characterization.
References
The Strategic Imperative of Side-Chain Protection for Asparagine in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of asparagine (Asn) residues presents a critical decision point with significant implications for yield, purity, and overall project cost. The primary challenge lies in the inherent reactivity of the asparagine side-chain amide, which is prone to dehydration and subsequent nitrile formation, particularly during the activation step in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive cost-benefit analysis of utilizing side-chain protected asparagine derivatives, primarily Fmoc-Asn(Trt)-OH, versus the unprotected alternative, supported by experimental data and detailed protocols.
The decision to use a side-chain protecting group for asparagine is not merely a matter of procedural preference but a strategic choice that directly impacts the efficiency and success of peptide synthesis. While the use of unprotected Fmoc-Asn-OH may appear more cost-effective upfront, it often leads to a cascade of downstream complications, including difficult purifications and reduced yields of the target peptide. In contrast, the implementation of a protecting group strategy, while incurring a higher initial cost for the protected amino acid, frequently proves to be more economical in the long run by ensuring a smoother synthesis and a higher quality final product.
Performance Comparison: Protected vs. Unprotected Asparagine
The primary motivation for employing side-chain protection for asparagine is the prevention of deleterious side reactions. The most common of these is the dehydration of the side-chain amide to form a nitrile, a transformation frequently observed when using carbodiimide-based activating agents.[1] This side product is often difficult to separate from the desired peptide, leading to lower purity and potentially compromising biological activity.
Furthermore, the use of unprotected Fmoc-Asn-OH is hampered by its poor solubility in common SPPS solvents such as dimethylformamide (DMF).[1][2] This low solubility can lead to incomplete coupling reactions and aggregation, further reducing the overall yield and purity of the synthesis. The introduction of a bulky protecting group, such as the trityl (Trt) group, significantly enhances the solubility of the asparagine derivative, facilitating more efficient and complete coupling reactions.[3]
| Feature | Unprotected Asparagine (Fmoc-Asn-OH) | Side-Chain Protected Asparagine (Fmoc-Asn(Trt)-OH) |
| Side Reaction Prevention | High risk of nitrile formation, especially with carbodiimide (B86325) activation.[4] | Effectively prevents side-chain dehydration to nitrile.[1] |
| Solubility in DMF | Poor solubility, leading to potential precipitation and incomplete coupling.[1][2] | Excellent solubility, ensuring homogeneous reaction conditions.[3] |
| Coupling Efficiency | Can be slower and less efficient due to poor solubility and side reactions.[4] | Generally high coupling efficiency.[5] |
| Crude Peptide Purity | Often lower due to the presence of nitrile and other side products. | Significantly higher crude purity, often >97% (HPLC).[2] |
| Overall Yield | Typically lower due to incomplete coupling and purification losses. | Generally higher due to increased efficiency and purity. |
| Cost of Amino Acid | Lower initial cost. | Higher initial cost. |
| Purification | Can be challenging and time-consuming, increasing overall cost. | Simpler and faster purification, reducing downstream costs. |
Experimental Data Summary
While direct head-to-head comparative studies under identical conditions are not always readily available in the literature, a synthesis of data from various sources provides a clear picture of the advantages of using side-chain protected asparagine.
| Parameter | Unprotected Asn (Fmoc-Asn-OH) | Protected Asn (Fmoc-Asn(Trt)-OH) | Reference |
| Crude Purity (Model Peptide) | Varying amounts of β-cyano-alanine detected | Homogeneous peptide obtained | [4] |
| Solubility in DMF | Barely soluble | Readily soluble | [1] |
| Coupling Speed | Slower | As fast as other Fmoc-amino acids | [4] |
| Final Yield (Qualitative) | Lower | Higher | [2] |
Cost-Benefit Analysis
The economic evaluation of using side-chain protected asparagine extends beyond the initial purchase price of the amino acid derivative. A comprehensive analysis must account for the total cost of the synthesis, including reagents, solvents, instrument time, and the labor associated with purification.
| Cost Factor | Unprotected Asparagine | Side-Chain Protected Asparagine |
| Initial Reagent Cost | Low | High |
| Reagent & Solvent Consumption | Potentially higher due to repeated or failed couplings. | Generally lower due to higher efficiency. |
| Purification Time & Cost | High, due to complex impurity profiles. | Low, due to higher crude purity. |
| Risk of Synthesis Failure | Higher | Lower |
| Overall Project Timeline | Longer | Shorter |
| Total Cost-Effectiveness | Often lower in the long run. | Often higher in the long run. |
While the initial investment in Fmoc-Asn(Trt)-OH is greater, the downstream savings in terms of simplified purification, higher yields, and reduced risk of synthesis failure often make it the more cost-effective choice, particularly for the synthesis of long or complex peptides.
Experimental Protocols
Standard Coupling Protocol for Fmoc-Asn(Trt)-OH in Fmoc-SPPS
This protocol outlines the standard procedure for coupling Fmoc-Asn(Trt)-OH to a solid support-bound peptide.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
3. Washing:
-
After the coupling reaction is complete, wash the resin extensively with DMF to remove excess reagents and byproducts. A wash with dichloromethane (B109758) (DCM) can also be performed.
4. Monitoring the Coupling Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete coupling.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
The cleavage reaction is typically carried out for 1-3 hours at room temperature. For peptides with an N-terminal Asn(Trt) residue, the cleavage time may need to be extended to ensure complete removal of the Trt group.
-
After cleavage, the peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried under vacuum.
Visualizing the Workflow and Rationale
To further clarify the decision-making process and the chemical transformations involved, the following diagrams illustrate the key workflows and pathways.
Decision workflow for asparagine incorporation strategy.
References
A Comparative Guide to Asparagine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents unique challenges. The amide group in its side chain can lead to poor solubility of Fmoc-Asn-OH and significant side reactions, compromising the purity and yield of the final peptide. The strategic selection of a protecting group for the asparagine side chain is therefore a critical factor in successful peptide synthesis.
This guide provides an objective comparison of commonly used protecting groups for the side chain of asparagine in Fmoc-based SPPS. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols for their use.
The Challenge of Incorporating Asparagine
Two primary obstacles are encountered when incorporating asparagine into a peptide sequence:
-
Poor Solubility: The unprotected Fmoc-Asn-OH amino acid derivative exhibits low solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can hinder coupling efficiency.[1][2]
-
Side Reactions: The side-chain amide is susceptible to two major side reactions:
-
Nitrile Formation: Dehydration of the amide to a nitrile can occur during the activation step of the carboxyl group, particularly when using carbodiimide-based coupling reagents.[1][3]
-
Aspartimide Formation: Base-catalyzed cyclization involving the backbone amide nitrogen and the side-chain amide can lead to the formation of a succinimide (B58015) ring. This aspartimide intermediate can then rearrange to form β-aspartyl peptides or undergo racemization, resulting in a mixture of difficult-to-separate impurities.[1][4]
-
To mitigate these issues, several acid-labile protecting groups have been developed for the asparagine side chain. This guide will focus on the most widely used and well-documented of these: Trityl (Trt), 4-Methoxytrityl (Mmt), and 2,4,6-Trimethoxybenzyl (Tmob).
Performance Comparison of Asn Protecting Groups
The ideal protecting group should not only prevent side reactions and enhance solubility but also be readily removable under conditions that do not compromise the integrity of the peptide. The following table summarizes the key characteristics and performance of the Trt, Mmt, and Tmob protecting groups.
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions | Relative Purity |
| Trityl (Trt) | - Improves solubility of Fmoc-Asn-OH.[5] - Cost-effective.[6] - Generally provides good protection against side reactions. | - Slow cleavage when Asn(Trt) is at the N-terminus.[5] - Can lead to minor side reactions. | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[6] | High (>97% reported).[1] |
| 4-Methoxytrityl (Mmt) | - More acid-labile than Trt, allowing for faster and milder cleavage.[1] - Generally provides good solubility. | - Increased acid lability may lead to premature deprotection in long syntheses.[1] | 1-2% TFA in DCM for selective deprotection; standard TFA cleavage for final deprotection.[7] | High |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Provides excellent solubility.[2] - Rapid and efficient coupling without side reactions reported with BOP reagent.[3] - Fast cleavage kinetics.[2] | - Can generate carbonium ions during cleavage that may alkylate sensitive residues like Trp.[3] | 95% TFA; scavengers recommended to prevent side reactions.[2][3] | High |
Note: The performance of a protecting group is highly sequence-dependent. The data presented here should be considered as a general guide.
Experimental Protocols
The following are detailed protocols for the incorporation of asparagine using the Trt protecting group in manual or automated Fmoc-SPPS.
Protocol 1: Manual Fmoc-SPPS Coupling of Fmoc-Asn(Trt)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10 minutes. Wash with DMF.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
Visualizing the Workflow
The following diagrams illustrate the general workflow of SPPS and the key chemical transformations involved in the use of Asn protecting groups.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Protection and deprotection of the asparagine side chain.
Conclusion
The selection of an appropriate protecting group for asparagine is a critical decision in SPPS that directly impacts the success of the synthesis. The Trityl (Trt) group is a robust and widely used protecting group that offers a good balance of stability and ease of removal. For syntheses requiring milder cleavage conditions, Mmt can be a suitable alternative, while Tmob offers excellent solubility and rapid coupling, albeit with considerations for potential side reactions with sensitive residues. The choice of protecting group should be made based on the specific peptide sequence, the length of the peptide, and the overall synthetic strategy. Careful consideration of these factors will lead to higher purity, increased yield, and a more efficient peptide synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-Asn(Trt)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Boc-Asn(Trt)-OH, a common reagent in peptide synthesis. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a combustible solid and is considered highly hazardous to aquatic life.
Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. | To protect eyes from potential splashes or dust. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator if generating dust. | To prevent inhalation of airborne particles. |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, immediately wash the affected skin area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek prompt medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures to ensure safe and compliant disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "this compound and contaminated materials."
-
This includes unused or expired product, residues, and any items that have come into direct contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves.
-
Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Labeling:
-
Collect all solid waste in a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled with the full chemical name: "this compound (N-α-t-Boc-N-γ-trityl-L-asparagine)," the CAS number (132388-68-2), and appropriate hazard warnings (e.g., "Combustible Solid," "Hazardous to the Aquatic Environment").
3. Decontamination of Empty Containers:
-
Before disposing of the original product container, it must be thoroughly decontaminated.
-
Triple-rinse the empty container with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Collect the rinsate as hazardous chemical waste and add it to a designated liquid waste container for halogen-free organic solvents.
-
After triple-rinsing, deface or remove the original label to prevent misuse. The decontaminated container can then be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.
4. Professional Disposal:
-
The final disposal of the collected this compound waste must be conducted through a licensed chemical waste disposal company or your institution's EHS department.
-
These specialized services will employ approved methods, such as high-temperature incineration, to ensure the complete and safe destruction of the chemical.
-
Under no circumstances should this compound or its rinsate be disposed of down the drain or in the regular trash. [1][2]
Summary of Key Data
For quick reference, the following table summarizes the essential identification and hazard information for this compound.
| Parameter | Value | Reference(s) |
| Chemical Name | N-α-t-Boc-N-γ-trityl-L-asparagine | [3][4] |
| Synonym | This compound | [3][4] |
| CAS Number | 132388-68-2 | [3] |
| Molecular Formula | C₂₈H₃₀N₂O₅ | [4] |
| Molecular Weight | 474.55 g/mol | |
| Physical Form | Powder | |
| Storage Class | 11 - Combustible Solids | [3] |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water | [3] |
| GHS Hazard (Inferred) | H413: May cause long lasting harmful effects to aquatic life. | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Boc-Asn(Trt)-OH
This guide provides crucial safety and logistical information for the handling of N-α-tert-Butoxycarbonyl-N-γ-trityl-L-asparagine (Boc-Asn(Trt)-OH). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
While some safety data sheets (SDS) indicate that this compound may not meet the criteria for a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat all laboratory chemicals with a high degree of caution.[1][2][3] It is classified as a combustible solid and poses a significant water hazard (Water Hazard Class 3).[4][5]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 132388-68-2 |
| Molecular Formula | C28H30N2O5 |
| Molecular Weight | 474.55 g/mol [4][6] |
| Appearance | White to off-white powder |
| Storage Temperature | 15-25°C[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound, based on standard laboratory practices for powdered chemical reagents.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. A chemical-resistant apron is advised for tasks with a higher risk of splashing. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the powdered form or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation.[7][8] If a fume hood is unavailable, a NIOSH-approved N95 respirator or higher is recommended.[9] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7] The recommended storage temperature is between 15-25°C.[5]
2. Weighing and Transferring:
-
All weighing and transferring of the solid compound must be performed within a certified chemical fume hood to minimize the risk of dust inhalation.[8]
-
Use anti-static weigh boats and appropriate spatulas to handle the powder.
-
Avoid creating dust clouds during transfer.
3. Dissolving and Reaction Setup:
-
When preparing solutions, slowly add the solvent to the solid this compound.
-
If sonication is required to aid dissolution, ensure the container is securely sealed.
-
All subsequent reaction setups involving this compound should be conducted within a fume hood.[7]
Experimental Protocol: Example of Incorporation in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[10]
-
Boc-Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide using a reagent such as Trifluoroacetic acid (TFA) in DCM.
-
Washing: Thoroughly wash the resin with DCM and a neutralization base solution (e.g., Diisopropylethylamine (DIEA) in DCM) to remove residual acid and prepare the N-terminus for coupling.[10]
-
Amino Acid Activation: In a separate vessel, activate the this compound by dissolving it in DMF with a suitable activating agent (e.g., HBTU/HOBt).
-
Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed. The completeness of the reaction can be monitored using a qualitative method like the Kaiser test.[10]
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.[10]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in a clearly labeled and sealed container.[7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and absorbent pads, must be disposed of in a designated hazardous waste container.[8]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.
Emergency Procedures
-
Spill: For a minor spill, absorb the material with an inert absorbent. Place the contaminated material into a sealed, suitable container for hazardous waste disposal.[7]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and copious amounts of water.[3]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: If dust is inhaled, move the individual to fresh air.[3]
In all cases of significant exposure or if irritation persists, seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaspec.com [anaspec.com]
- 4. This compound Novabiochem 132388-68-2 [sigmaaldrich.com]
- 5. This compound Novabiochem 132388-68-2 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Asn-OH = 98.5 T 7536-55-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
